molecular formula C9H8N2 B075819 1-Phenylpyrazole CAS No. 1126-00-7

1-Phenylpyrazole

Número de catálogo: B075819
Número CAS: 1126-00-7
Peso molecular: 144.17 g/mol
Clave InChI: WITMXBRCQWOZPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenylpyrazole is a privileged heterocyclic scaffold of significant interest in chemical and pharmaceutical research. Its primary research value lies in its role as a fundamental structural motif for the development of novel active compounds, particularly in the fields of agrochemistry and medicinal chemistry. This compound serves as a key precursor and core structure for synthesizing advanced molecules, including insecticides and pharmaceuticals. Its mechanism of action is often associated with its ability to modulate biological pathways as a pharmacophore; for instance, fipronil, a well-known insecticide, is a derivative that acts as a non-competitive antagonist of the GABA receptor in the central nervous system of insects, leading to neuronal excitation and death. Researchers utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and design potential therapeutic agents targeting various enzymes and receptors. Its well-defined aromatic and heteroaromatic system makes it an excellent subject for studies in crystallography, computational chemistry, and molecular modeling. This high-purity compound is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMXBRCQWOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150108
Record name 1-Phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-00-7
Record name 1-Phenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Phenylpyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD5GA7KV5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpyrazole: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental analysis of 1-phenylpyrazole. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science, where the pyrazole scaffold is of significant interest.

Core Properties of this compound

This compound is a heterocyclic aromatic organic compound. It is a member of the pyrazole class, which features a five-membered ring with two adjacent nitrogen atoms, substituted with a phenyl group at the first position.[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₉H₈N₂[2][3]
Molecular Weight 144.17 g/mol [3]
CAS Number 1126-00-7[3]
Appearance Clear, light orange to yellow to green liquid[2]
Melting Point 11 °C[1][2]
Boiling Point 141-142 °C at 30 mmHg[1][2]
Density 1.091 g/mL at 25 °C[1]
Refractive Index n20/D 1.596 - 1.6[2]
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in water[1]

Chemical Structure and Identification

The structure of this compound consists of a phenyl ring bonded to one of the nitrogen atoms of a pyrazole ring. This arrangement is foundational to a wide range of derivatives explored in drug discovery.[4][5]

  • IUPAC Name: 1-phenyl-1H-pyrazole[3]

  • SMILES String: c1ccc(cc1)-n2cccn2

  • InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N[3]

structure cluster_pyrazole Pyrazole Ring cluster_phenyl Phenyl Ring N1 N1 C5 C5 N1->C5 C1p C1' N1->C1p - N2 N2 N2->N1 C3 C3 C3->N2 C4 C4 C4->C3 C5->C4 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p C6p C6' C5p->C6p C6p->C1p

Caption: Chemical structure of this compound.

Experimental Protocols

Accurate synthesis and characterization are critical for the reliable application of this compound in research. The following sections detail generalized protocols for its preparation and analysis.

The most common method for synthesizing pyrazoles is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[6][7] For this compound, this typically involves the reaction of malondialdehyde (or a precursor) with phenylhydrazine.

Materials:

  • Malondialdehyde tetraethyl acetal

  • Phenylhydrazine

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Hydrolysis of Acetal: Dissolve malondialdehyde tetraethyl acetal in ethanol. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 1-2 hours to generate the reactive malondialdehyde in situ.

  • Condensation: Cool the reaction mixture to room temperature. Slowly add phenylhydrazine to the solution. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the mixture to reflux for an additional 2-4 hours to ensure complete cyclocondensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.[8]

Table 2: Generalized Protocols for Spectroscopic Analysis

TechniqueProtocol
¹H and ¹³C NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹H NMR, acquire 8-16 scans. For ¹³C NMR, acquire 1024 or more scans with proton decoupling.[8] Expected ¹³C Shifts (DMSO-d₆): Phenyl carbons will appear in the aromatic region (~120-140 ppm), and pyrazole carbons will have distinct shifts (e.g., C3, C4, C5).[9]
Infrared (IR) Spectroscopy Sample Preparation: Place a drop of the neat liquid sample between two KBr or NaCl plates. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Expected Peaks: Look for characteristic C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-H bending vibrations.[10]
Mass Spectrometry (MS) Technique: Use Electron Ionization (EI) or Electrospray Ionization (ESI). Acquisition: Introduce the sample into the mass spectrometer. In EI-MS, a molecular ion peak (M⁺) corresponding to the molecular weight (144.17) is expected.[3][10] Analysis: Analyze the fragmentation pattern to further confirm the structure.

Reactivity and Applications

This compound and its derivatives are versatile building blocks in both synthetic chemistry and drug discovery.

  • Cyclometallation: The phenyl and pyrazole rings provide sites for coordination with metal ions. This compound readily undergoes cyclometallation with transition metals like rhodium and iridium, making it a valuable ligand in organometallic chemistry.[1]

  • C-H Bond Activation: The C-H bonds of the phenyl ring can be activated by catalysts, enabling the synthesis of more complex, substituted derivatives.[11]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][12]

  • Kinase Inhibitors: Many phenyl-pyrazole derivatives are designed as inhibitors of protein kinases, such as BCR-ABL, JAK2/3, and Aurora kinases, which are critical targets in cancer therapy.[13][14]

  • Antimicrobial and Anti-inflammatory Agents: The pyrazole nucleus is a core component of drugs with anti-inflammatory, analgesic, and antimicrobial properties.[5][15]

  • Insecticides: Substituted 1-arylpyrazoles, such as Fipronil, are highly effective insecticides that act on the nervous systems of pests.[2][4]

  • MCL-1 Inhibitors: Recent research has identified phenylpyrazole derivatives as a new class of selective inhibitors for the anti-apoptotic protein MCL-1, a promising target in oncology.[16]

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis start 1,3-Dicarbonyl + Phenylhydrazine reaction Knorr Cyclocondensation start->reaction crude Crude this compound reaction->crude purify Column Chromatography / Distillation crude->purify pure Pure Product purify->pure nmr NMR (1H, 13C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: General workflow for synthesis and characterization.

Role in Signaling Pathways

While this compound itself is primarily a foundational scaffold, its derivatives are frequently designed to modulate key cellular signaling pathways implicated in diseases like cancer. A common target class is protein kinases, which regulate a vast array of cellular processes.

The diagram below illustrates a generic kinase signaling cascade, which is often targeted by pyrazole-based inhibitors. These inhibitors typically compete with ATP for the kinase's binding site, thereby blocking the downstream phosphorylation events that drive cell proliferation and survival.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (Proliferation, Survival) erk->transcription Activates inhibitor Phenylpyrazole-based Kinase Inhibitor inhibitor->raf Inhibits

Caption: Representative kinase signaling pathway targeted by pyrazole inhibitors.

References

Synthesis of 1-Phenylpyrazole: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 1-phenylpyrazole, a key heterocyclic scaffold in medicinal chemistry.

Introduction

This compound and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The robust nature and versatile functionality of the pyrazole ring make it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the most common and reliable methods for the laboratory synthesis of this compound, with a focus on the widely employed Knorr pyrazole synthesis. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a research setting.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings.[1] This method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[2] For the synthesis of this compound, phenylhydrazine is reacted with a suitable 1,3-dicarbonyl equivalent.

Reaction Mechanism

The reaction proceeds through an initial condensation of phenylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the phenylhydrazine attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic this compound ring.[3]

Knorr_Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone H_plus H+ H_plus->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Phenylpyrazole This compound Cyclic_Intermediate->Phenylpyrazole Dehydration Water H₂O Cyclic_Intermediate->Water - H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocols

Two primary variations of the Knorr synthesis for this compound are detailed below, utilizing different 1,3-dicarbonyl surrogates.

Method 1: From Phenylhydrazine and 1,1,3,3-Tetramethoxypropane

This method is a reliable route to this compound, where 1,1,3,3-tetramethoxypropane serves as a stable precursor to malondialdehyde.

Experimental Workflow:

Experimental_Workflow Reactants 1. Combine Phenylhydrazine, 1,1,3,3-Tetramethoxypropane, and Acid Catalyst in a Solvent Reaction 2. Heat the Mixture (e.g., Reflux) Reactants->Reaction Workup 3. Aqueous Workup (Neutralization and Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Product 5. Isolate Pure This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Detailed Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reactants: Add phenylhydrazine (1.0-1.2 equivalents) to the solution. If not using acetic acid as the solvent, add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Method 2: From Phenylhydrazine and Malondialdehyde Tetraethyl Acetal

This procedure is analogous to Method 1, using a different acetal of malondialdehyde.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve malondialdehyde tetraethyl acetal (1.0 equivalent) in ethanol.

  • Addition of Reactants: Add phenylhydrazine (1.0 equivalent) followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives via the Knorr synthesis, compiled from various literature sources.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Heptane-3,5-dionePhenylhydrazineAcetic AcidEthanolReflux (~80)4-12Good[4]
Ethyl AcetoacetatePhenylhydrazineNone (neat)NoneReflux1Not specified[3]
Ethyl BenzoylacetateHydrazine HydrateAcetic Acid1-Propanol~1001Not specified[5]
Various 1,3-DiketonesArylhydrazinesNoneN,N-DimethylacetamideRoom TempNot specified59-98[6]
1,3-Dicarbonyl CompoundPhenylhydrazine[Ce(L-Pro)2]2(Oxa)EthanolRoom TempNot specified70-91[7]

Purification of this compound

The purity of the final compound is critical for its intended application. The two most common methods for purifying crude this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids.[8] The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly.[9] As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[10]

General Recrystallization Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[9]

  • Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective alternative.[11]

General Column Chromatography Procedure:

  • Column Packing: Prepare a column with silica gel (230-400 mesh) using a suitable eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Conclusion

The Knorr pyrazole synthesis provides a robust and versatile platform for the laboratory preparation of this compound. By carefully selecting the appropriate 1,3-dicarbonyl precursor and reaction conditions, researchers can achieve good to excellent yields of the desired product. Proper purification through recrystallization or column chromatography is essential to obtain high-purity this compound suitable for applications in drug discovery and development. This guide offers a foundational framework for the successful synthesis and purification of this important heterocyclic compound.

References

The Core Mechanism of 1-Phenylpyrazole Action in Biological Systems: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazole insecticides, with fipronil being a prominent example, represent a critical class of neurotoxic agents widely utilized in crop protection and veterinary medicine. Their efficacy stems from a highly specific mode of action targeting the central nervous system of invertebrates. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of 1-phenylpyrazoles, detailing their primary molecular targets, the basis for their selective toxicity, key structure-activity relationships, and the experimental protocols employed to elucidate these interactions.

Primary Molecular Target: Ligand-Gated Chloride Channels

The principal mechanism of action of this compound compounds is the non-competitive antagonism of ligand-gated chloride channels, primarily the γ-aminobutyric acid (GABA) receptor in a wide range of organisms and the glutamate-gated chloride (GluCl) channel, which is specific to invertebrates.[1][2]

GABA-Gated Chloride Channels (GABA-A Receptors)

In both vertebrates and invertebrates, GABA is the major inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens an integral chloride ion (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

1-Phenylpyrazoles act as non-competitive antagonists of the GABA-A receptor. They bind to a site within the chloride channel pore, distinct from the GABA binding site.[2] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[3]

Glutamate-Gated Chloride Channels (GluCls)

In invertebrates, glutamate can also act as an inhibitory neurotransmitter by activating GluCls. These channels are structurally and functionally similar to GABA-A receptors. 1-Phenylpyrazoles are also potent blockers of GluCls.[1] Since GluCls are absent in mammals, their targeting by 1-phenylpyrazoles contributes significantly to the selective toxicity of these insecticides towards insects.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of 1-phenylpyrazoles.

GABAergic synapse and the inhibitory action of 1-phenylpyrazoles.

Basis of Selective Toxicity

The selective toxicity of 1-phenylpyrazoles towards insects over mammals is a key feature for their use as insecticides. This selectivity is primarily attributed to:

  • Differential Binding Affinity: 1-Phenylpyrazoles exhibit a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[1] For instance, fipronil is approximately 59 times more potent on cockroach GABA receptors than on rat GABA-A receptors.[4]

  • Presence of GluCls in Insects: The potent blocking action of 1-phenylpyrazoles on invertebrate-specific GluCls provides an additional target that is absent in vertebrates, further enhancing their selective toxicity.[1]

Structure-Activity Relationships

The insecticidal activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The Phenyl Ring: Substituents on the phenyl ring are crucial for high insecticidal activity. For example, the 2,6-dichloro-4-trifluoromethylphenyl group found in fipronil is a common feature in highly active compounds.

  • The Pyrazole Ring: Modifications to the pyrazole ring, such as the substituents at the 3, 4, and 5 positions, significantly impact the compound's binding affinity and insecticidal potency. Structure-activity relationship studies have shown that specific substitutions can enhance binding to the target site.[5]

The following diagram illustrates the general structure of 1-phenylpyrazoles and highlights key regions for modification.

Key structural features of 1-phenylpyrazoles influencing activity.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of fipronil and its metabolites on various GABA and GluCl receptors.

CompoundReceptor/OrganismIC50 (nM)Reference
FipronilCockroach GABA Receptor28[4]
FipronilRat GABA-A Receptor1600[1]
FipronilCockroach GluCl (non-desensitizing)10[1]
FipronilCockroach GluCl (desensitizing)800[1]
Fipronil-sulfoneRat GABA-A ReceptorMicromolar range[2]
Fipronil-sulfoneInsect Chloride Channels< 100[2]
CompoundReceptorKi (nM)Reference
FipronilHousefly head membranes-Not Found
FipronilRat brain membranes-Not Found

Experimental Protocols

The investigation of the mechanism of action of 1-phenylpyrazoles relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the channels of a single neuron, allowing for the direct observation of the blocking effect of 1-phenylpyrazoles on GABA- or glutamate-induced currents.

Detailed Methodology:

  • Cell Preparation: Acutely dissociate neurons from the target organism (e.g., insect ganglia or mammalian dorsal root ganglia) or use a cell line expressing the receptor of interest.

  • Recording Setup: Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Ligand Application: Apply GABA or glutamate to the cell to elicit a baseline current.

  • Compound Testing: Co-apply the this compound compound with the ligand and measure the change in the induced current.

  • Analysis: Determine the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for a whole-cell patch-clamp experiment.

PatchClampWorkflow A Neuron Isolation/ Cell Culture B Pipette Positioning & Seal Formation A->B C Whole-Cell Configuration B->C D Baseline Current Recording (GABA/Glu) C->D E Co-application of This compound D->E F Measurement of Current Inhibition E->F G Data Analysis (IC50 Determination) F->G

Workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assays

These assays are used to determine the binding affinity of 1-phenylpyrazoles to their target receptors. A radiolabeled ligand that binds to the same site as the test compound is used.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from the target tissue or from cells expressing the receptor of interest.

  • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]EBOB, a known channel blocker) and varying concentrations of the unlabeled this compound compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Analysis: Determine the Ki value of the this compound compound by analyzing the competition binding data.

The following diagram shows the workflow for a radioligand binding assay.

BindingAssayWorkflow A Receptor-Containing Membrane Preparation B Incubation with Radioligand & Competitor A->B C Separation of Bound & Free Ligand B->C D Quantification of Radioactivity C->D E Data Analysis (Ki Determination) D->E

Workflow for a radioligand binding assay.
Calcium Imaging

This technique is used to visualize the neurotoxic effects of 1-phenylpyrazoles by measuring changes in intracellular calcium concentrations, which are indicative of neuronal hyperexcitation.

Detailed Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line on a suitable substrate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Image Acquisition: Acquire baseline fluorescence images of the cells using a fluorescence microscope.

  • Compound Application: Apply the this compound compound to the cells.

  • Time-Lapse Imaging: Record a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels over time.

  • Analysis: Analyze the changes in fluorescence intensity to quantify the extent and kinetics of the calcium response, which reflects neuronal activity.

The following diagram illustrates the workflow for a calcium imaging experiment.

CalciumImagingWorkflow A Neuronal Cell Culture B Loading with Calcium-Sensitive Dye A->B C Baseline Fluorescence Imaging B->C D Application of This compound C->D E Time-Lapse Imaging D->E F Analysis of Calcium Dynamics E->F

Workflow for a calcium imaging experiment.

Conclusion

The mechanism of action of this compound insecticides is well-established, centering on the non-competitive antagonism of GABA-gated and glutamate-gated chloride channels. This targeted disruption of inhibitory neurotransmission leads to the potent insecticidal activity of this chemical class. The selective toxicity of these compounds is a result of their higher affinity for insect receptors and their interaction with invertebrate-specific GluCls. A thorough understanding of the structure-activity relationships and the application of detailed experimental protocols are crucial for the development of new, more effective, and safer this compound-based insecticides. This guide provides a foundational resource for researchers and professionals working in this field.

References

Biological activity screening of novel 1-Phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity Screening of Novel 1-Phenylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to screen novel this compound derivatives for their potential therapeutic activities. It includes detailed experimental protocols, data presentation formats, and visualizations of key biological pathways and workflows to facilitate research and development in this promising area of medicinal chemistry.

Introduction

This compound derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities. The pyrazole nucleus is a privileged scaffold, forming the core of several clinically approved drugs. The introduction of a phenyl group at the 1-position, along with various substituents on the pyrazole ring, allows for the fine-tuning of their pharmacological properties, leading to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. This guide outlines the standard screening procedures to evaluate the biological potential of novel this compound derivatives.

Data Presentation: Summarized Biological Activities

The following tables summarize the typical quantitative data obtained from the biological activity screening of novel this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PPZ-001 MCF-7 (Breast)15.2Doxorubicin0.8
PPZ-002 A549 (Lung)9.8Cisplatin5.2
PPZ-003 HeLa (Cervical)22.5Doxorubicin1.1
PPZ-004 K562 (Leukemia)5.1Imatinib0.5
PPZ-005 HCT116 (Colon)18.75-Fluorouracil4.3

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDIn Vivo Assay (Carrageenan-induced paw edema)In Vitro Assay (COX-2 Inhibition)
% Inhibition at 10 mg/kg IC₅₀ (µM)
PPZ-001 45.38.2
PPZ-002 58.13.5
PPZ-003 32.715.1
PPZ-004 65.21.9
Reference (Indomethacin) 70.50.5

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus
PPZ-001 16
PPZ-002 8
PPZ-003 32
PPZ-004 4
Reference (Ciprofloxacin) 1
Reference (Fluconazole) N/A

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[4][5][6]

Materials:

  • Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • This compound derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the reference drug orally or intraperitoneally to the animals. The control group receives the vehicle only.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.[7][8][9]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound derivatives

  • Reference drugs (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and reference drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflows

G cluster_synthesis Chemical Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan Paw Edema) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data_analysis Determination of IC50 / MIC / % Inhibition anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k vegfr VEGFR vegfr->pi3k plc PLCγ vegfr->plc raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt akt->transcription pkc PKC plc->pkc pkc->transcription proliferation Cell Proliferation transcription->proliferation angiogenesis Angiogenesis transcription->angiogenesis survival Cell Survival transcription->survival egf EGF egf->egfr vegf VEGF vegf->vegfr ppz This compound Derivatives ppz->egfr Inhibition ppz->vegfr Inhibition G cluster_mito Mitochondrial Outer Membrane cluster_cyto Cytoplasm mcl1 MCL-1 bak BAK mcl1->bak Inhibits bax BAX mcl1->bax Inhibits cyto_c Cytochrome c bak->cyto_c Release bax->cyto_c Release apaf1 Apaf-1 cas9 Caspase-9 apaf1->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis cyto_c->apaf1 ppz This compound Derivatives ppz->mcl1 Inhibition

References

The 1-Phenylpyrazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrazole moiety has emerged as a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] Its synthetic accessibility and the ease with which its derivatives can be prepared have made it an attractive starting point for the development of novel drugs.[5][6] This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, key biological applications with supporting quantitative data, experimental protocols, and the signaling pathways through which its derivatives exert their effects.

Synthesis of the this compound Scaffold

The most common and versatile method for the synthesis of the this compound core is the Knorr pyrazole synthesis and its variations.[7][8] This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine.[5][7] The regioselectivity of this reaction can be influenced by factors such as the reaction conditions (acidic, neutral, or basic), solvent, temperature, and the steric and electronic effects of the substituents on the dicarbonyl compound.[7]

A general synthetic workflow for the preparation of this compound derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Condensation Condensation 1,3-Dicarbonyl Compound->Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Condensation Pyrazoline Intermediate Pyrazoline Intermediate Condensation->Pyrazoline Intermediate Cyclization This compound Derivative This compound Derivative Pyrazoline Intermediate->this compound Derivative Oxidation/Aromatization

General synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, making them valuable leads in various therapeutic areas.[1][9][10]

Anti-inflammatory Activity

A significant number of this compound derivatives exhibit potent anti-inflammatory properties.[11][12][13] These compounds often act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][13]

CompoundAssayIC50/ActivityReference
1-phenyl-1H-pyrazole-5-acetic acid (18)Carrageenan-induced rat paw edemaStrong anti-inflammatory activity[11][12]
alpha-methyl derivative (19)Carrageenan-induced rat paw edemaStrong anti-inflammatory activity[11][12]
Derivative 5hCroton oil ear test in miceOedema reduction similar to indomethacin[13]
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-((4-(2-morpholinoethoxy)naphthalen-1-yl)methylene)acetohydrazide (4a)In vivo TNF-α suppression57.3%[14][15]
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f)In vivo TNF-α suppression55.8%[14][15]
Anticancer Activity

The this compound scaffold is a key component of numerous compounds with significant anticancer activity.[16][17][18] These derivatives have been shown to inhibit various cancer cell lines through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][18][19]

CompoundCell Line(s)IC50Reference
4-chloro substituted derivative (A)HeLa (cervix carcinoma)4.94 µM[16]
Pyrazole chalcone (111c)MCF-7 (breast), HeLa (cervix)High inhibition[16]
Derivative 4dBreast cancer cell lines29.5 µg/mL[17]
Thiazolyl-pyrazoline derivativeMCF-7 (breast)0.07 µM[20]
5-oxo-N′-(2-oxoindolin‐3‐ylidene)‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazole‐1‐carbothiohydrazide (13)4T1 (breast cancer)25 ± 0.4 μM[21]
Compound 7aWild-type BCR-ABL1 kinase14.2 nM[22]
GQN-B37-EMCL-1Ki = 0.6 µM[23]
Compound 24HepG2, Huh7, SNU-475, HCT116, UO-310.05, 0.065, 1.93, 1.68, 1.85 µM[19]
Compound 25HepG2, Huh7, SNU-475, HCT116, UO-310.028, 1.83, 1.70, 0.035, 2.24 µM[19]
Kinase Inhibitory Activity

Many this compound derivatives have been specifically designed as kinase inhibitors, a crucial class of anticancer drugs.[19][22][24] They have shown potent activity against a variety of kinases, including tyrosine kinases and cyclin-dependent kinases (CDKs).[19][24][25][26]

CompoundTarget Kinase(s)IC50Reference
4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativesWild-type BCR-ABL1 kinase14.2 to 326.0 nM[22]
4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine (10)c-Src, Btk, Lck60.4 µM, 90.5 µM, 110 µM[24]
Thiazolyl-pyrazoline derivativeEGFR TK0.06 µM[20]
Compound 24CDK12.38 µM[19]
Compound 25CDK11.52 µM[19]

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how this compound-based inhibitors can block its activity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates & Activates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor This compound Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Provides Phosphate Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of RTK inhibition by this compound derivatives.
Other Biological Activities

Beyond these major areas, this compound derivatives have also been investigated for their potential as:

  • Analgesic and Antipyretic agents [11][12]

  • Antimicrobial and Antifungal agents [3][10]

  • Insecticides , notably Fipronil, which targets GABA-gated chloride channels[27][28][29]

  • Monoamine Oxidase (MAO) inhibitors for neurodegenerative diseases[30]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.

General Synthesis of 1,3,5-Trisubstituted Pyrazolines from Chalcones[30]

This method is widely used for creating a diverse library of pyrazoline-based compounds.

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine (1.2 mmol)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve the substituted chalcone in ethanol in a round-bottom flask.

  • Add phenylhydrazine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

The following diagram outlines the experimental workflow for this synthesis.

Start Dissolve Chalcone in Ethanol Add_Hydrazine Add Phenylhydrazine Start->Add_Hydrazine Add_Catalyst Add Acetic Acid Add_Hydrazine->Add_Catalyst Reflux Reflux 6-8h Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure 1,3,5-Trisubstituted Pyrazoline Recrystallize->Product

Workflow for the synthesis of 1,3,5-trisubstituted pyrazolines.
In Vitro Kinase Inhibition Assay (Kinase-Glo Assay)[22]

This assay is commonly used to screen for compounds that inhibit the activity of specific kinases.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compounds (this compound derivatives)

  • Target kinase

  • Substrate for the kinase

  • ATP

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, its substrate, and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.

  • Incubate for a further 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

In Vitro Anticancer MTT Assay[1][18]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line(s)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, remove the medium and add the MTT solution to each well.

  • Incubate for a further 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Conclusion

The this compound scaffold is a cornerstone of modern medicinal chemistry, offering a versatile and synthetically accessible platform for the development of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and kinase inhibitory effects, underscores its significance. The continued exploration of this privileged core, coupled with rational drug design and robust biological evaluation, holds immense promise for the discovery of new and effective treatments for a wide spectrum of diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1-Phenylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of this compound analogs, with a focus on their therapeutic potential.

Discovery and Biological Activities

This compound derivatives have garnered considerable attention due to their broad spectrum of pharmacological effects. These compounds have been extensively investigated for their anti-inflammatory, anticancer, antioxidant, anti-HIV, and insecticidal properties. The versatility of the this compound core allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective agents for various therapeutic targets.

Anticancer Activity

Numerous this compound analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the ERK/MAPK pathway.[1][2][3]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are well-documented. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Antioxidant Activity

Several this compound analogs have been identified as potent antioxidants. Their ability to scavenge free radicals and inhibit oxidative stress-related enzymes like 15-lipoxygenase (15-LOX) highlights their potential in combating diseases associated with oxidative damage.[4]

Anti-HIV Activity

The emergence of drug-resistant HIV strains necessitates the discovery of novel antiviral agents. Certain this compound derivatives have shown promising anti-HIV activity, with some compounds exhibiting potent inhibition of the virus.[5]

Insecticidal Activity

Phenylpyrazole-based insecticides, such as fipronil, are widely used in agriculture and public health. These compounds act as potent non-competitive antagonists of the GABA-gated chloride channel in insects, leading to neurotoxicity and death.[6][7]

Data Presentation: Biological Activities of this compound Analogs

The following tables summarize the quantitative biological activity data for a selection of this compound analogs.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
Compound I Leukemia, Renal, Non-small-cell lung0.4 - 11.4
Compound II HELA, HC-6, MCF-7, RPMI-822Moderate to powerful inhibition
Compound 7a HepG2 (Liver)6.1 ± 1.9[8]
Compound 7b HepG2 (Liver)7.9 ± 1.9[8]
Compound 10d PC-3 (Prostate)21.9 - 28.6[7]
Compound 10d MCF-7 (Breast)3.90 - 35.5[7]

Table 2: Anti-HIV Activity of this compound Analogs

Compound IDVirus StrainActivity (EC₅₀, µM)Reference
Compound 416 (3,4-dichloro derivative) HIV0.047[5]
Compound 9g HIV-1< 5[9]
Compound 15i HIV-14.10[9]
Compound 16a HIV-12.52[9]

Table 3: Antioxidant Activity of this compound Analogs

Compound IDAssayActivity (IC₅₀, µg/mL)Reference
Pyrazole 2e Nitrite production reduction3.4-fold > ascorbic acid[4]
Pyrazolyl isoxazoline 5a DPPH Scavenging37.5 ± 1.36[4]
Pyrazolyl isoxazoline 5c DPPH Scavenging38.99 ± 1.31[4]
N-phenyl pyrazolyl pyrazoline 4e DPPH Scavenging57.01 ± 1.29[4]

Table 4: Insecticidal Activity of this compound Analogs

Compound IDPestActivity (LD₅₀/LC₅₀, mg/L)Reference
Compound A23 Mythimna separata1.44[10]
Compound A23 Plutella xylostella3.48[10]
Compound 5b Cotton leafworm4.55[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound scaffolds and representative biological assays.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a phenylhydrazine derivative.

Protocol:

  • Reaction Setup: To a solution of the 1,3-diketone (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the substituted phenylhydrazine (1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a common route for the synthesis of 5-amino-1-phenylpyrazole derivatives.

Protocol:

  • Reaction Setup: In a round-bottomed flask, combine phenylhydrazine (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and malononitrile (1 mmol) in a suitable solvent.

  • Catalyst: A catalyst, such as a modified Layered Double Hydroxide (LDH), may be added (e.g., 0.05 g).[12]

  • Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 55 °C) for the required duration, with the reaction progress monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature.

  • Purification and Characterization: The product is isolated and purified, and its structure is confirmed by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[12]

In Vitro Xanthine Oxidase Inhibition Assay

This assay is used to evaluate the potential of this compound analogs to inhibit the activity of xanthine oxidase, a key enzyme in gout pathogenesis.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a stock solution of xanthine oxidase and its substrate, xanthine, in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Assay Reaction: In a 96-well plate, add the test compound at various concentrations, followed by the xanthine oxidase solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the xanthine substrate.

  • Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.

Protocol:

  • Animal Groups: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and groups for the test compounds at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound analogs stem from their ability to modulate various signaling pathways.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain this compound analogs act as inhibitors of key kinases within this pathway, such as ERK, thereby blocking downstream signaling and inducing cancer cell death.[1][2][3][13][14]

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Analog Inhibitor->ERK GABA_Receptor_Modulation GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds Cl_in Chloride Influx GABA_R->Cl_in Opens Hyperexcitation Neuron Hyperexcitation (Toxicity) GABA_R:e->Hyperexcitation:w Leads to Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Inhibitor This compound Insecticide Inhibitor->GABA_R Blocks

References

Computational Modeling of 1-Phenylpyrazole Binding to Insect GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazole insecticides, with fipronil being the most prominent example, are a critical class of broad-spectrum insecticides used globally in agriculture and public health.[1] Their efficacy stems from their potent and selective action on the central nervous system of insects.[2] The primary molecular target for this class of compounds is the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor also known as the GABA-A receptor (GABA-A R).[1][2] By acting as non-competitive antagonists or negative allosteric modulators, 1-phenylpyrazoles block the inhibitory signals mediated by GABA, leading to neuronal hyperexcitation, paralysis, and death of the insect.[1][3]

The selective toxicity of 1-phenylpyrazoles is attributed to a significantly higher binding affinity for insect GABA-A receptors compared to their mammalian counterparts.[2][4] Understanding the molecular intricacies of this binding interaction is paramount for designing new, more effective insecticides and for predicting and managing the development of insecticide resistance.

Computational modeling, including techniques like homology modeling, molecular docking, and molecular dynamics, has become an indispensable tool in this field.[5][6] These in silico methods provide detailed insights into the ligand-receptor interactions at an atomic level, guiding the rational design of novel compounds and helping to elucidate the mechanisms behind observed biological activity and resistance. This guide provides a technical overview of the core computational and experimental methodologies used to study this compound receptor binding.

The Molecular Target: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a protein complex composed of five subunits arranged around a central ion pore.[7] In insects, the "Resistant to Dieldrin" (Rdl) subunit is a key component of the GABA-A receptors targeted by phenylpyrazoles.[8] The binding of the neurotransmitter GABA to the extracellular domain of the receptor induces a conformational change that opens the chloride (Cl⁻) ion channel.[9][10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9]

1-Phenylpyrazoles do not compete with GABA for its binding site. Instead, they bind to a distinct allosteric site located within the transmembrane ion pore of the receptor.[1] This binding event stabilizes a closed or non-conducting state of the channel, effectively blocking the inhibitory signal regardless of GABA's presence.[11]

Computational Modeling Approaches

Homology Modeling

Since high-resolution crystal structures of most insect GABA-A receptors are not available, homology modeling is a crucial first step.[7][8] This technique builds a three-dimensional model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").[12]

For insect Rdl GABA receptors, common templates include the cryo-electron microscopy structure of the human GABA-A R-β3 homopentamer (PDB: 4COF) or the nicotinic acetylcholine receptor (nAChR), another member of the Cys-loop ligand-gated ion channel superfamily.[1][7][13] The high sequence identity, particularly in the transmembrane domains that form the binding pocket, allows for the creation of reliable models.[1]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand (e.g., fipronil) when bound to a receptor.[14] The process involves sampling a vast number of possible binding poses and ranking them using a scoring function, which estimates the binding affinity.[15]

The general workflow for docking 1-phenylpyrazoles to a GABA-A receptor model is as follows:

  • Receptor Preparation: The 3D structure (from homology modeling or a database) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined based on known interacting residues within the second transmembrane segment (TM2) of the receptor subunits.[1][7]

  • Ligand Preparation: The 3D structure of the this compound compound is generated and its energy is minimized to find a stable conformation.[15]

  • Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site, exploring various rotations and conformations.[6]

  • Scoring and Analysis: The resulting poses are scored and ranked. The top-scoring poses are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the receptor.[1][15]

Quantitative Data Summary

The binding affinity of this compound compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values indicate higher binding potency. Docking studies provide theoretical binding energy scores (e.g., in kcal/mol), where more negative values suggest stronger binding.

Table 1: Binding Affinity of Fipronil for GABA-A Receptors
Receptor Type / OrganismSubunit CompositionAssay MethodAffinity ValueReference
Rat Dorsal Root Ganglion-ElectrophysiologyIC₅₀: 1.61 µM (activated)[11]
Rat--IC₅₀: 1.6 µM[4]
Cockroach-ElectrophysiologyIC₅₀: 28 nM (resting)[4]
Humanβ3 homopentamerCompetitive BindingKᵢ: 1.8 nM[3]
Humanα6β3Competitive BindingIC₅₀: 3.1 nM[3]
Humanα6β3γ2Competitive BindingIC₅₀: 17 nM[3]
Table 2: Computational Binding Scores for Fipronil with Nilaparvata lugens (Planthopper) GABA Receptors
Receptor TypeDocking Score (CScore)Calculated Binding Free Energy (ΔG_binding)Reference
Wild Type (WT)6.55-9.28 kcal/mol[1]
A2’S Mutant6.13-8.68 kcal/mol[1]
R0’Q Mutant5.92-8.38 kcal/mol[1]
Dual Mutant (R0’Q + A2’S)5.76-8.16 kcal/mol[1]
Note: A lower CScore and less negative binding free energy indicate weaker interaction, consistent with resistance.[1]
Table 3: Binding Affinities of Other Phenylpyrazole Derivatives
Compound ClassTarget ReceptorCompound ExampleAffinity ValueReference
Phenylpyrazole DerivativesMCL-1 / BCL-2LC126Kᵢ: 13 µM (MCL-1), 10 µM (BCL-2)[16]
Phenylpyrazole DerivativesMCL-1GQN-B37-EKᵢ: 0.6 µM[16]

Experimental Protocols

Protocol: Molecular Docking of Fipronil into an Insect GABA Receptor

This protocol outlines a typical procedure for performing a molecular docking study.

  • Target Receptor Preparation: a. Obtain the 3D structure of the target receptor. If an experimental structure (e.g., from the Protein Data Bank) is not available, generate a homology model using a server like SWISS-MODEL with a suitable template (e.g., PDB ID: 4COF).[1] b. Prepare the receptor using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. c. Define the binding pocket (the "grid box"). For the GABA-A receptor, this is centered within the ion channel pore, encompassing key residues in the TM2 region known to interact with fipronil, such as Ala2' and Thr6'.[7]

  • Ligand Preparation: a. Obtain the 2D structure of fipronil (or other phenylpyrazole) from a database like PubChem. b. Convert the 2D structure to a 3D structure using software like OpenBabel or ChemDraw. c. Perform energy minimization on the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. d. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Simulation: a. Use docking software such as AutoDock Vina, GOLD, or Glide. b. Input the prepared receptor and ligand files, along with the grid box parameters. c. Run the docking simulation. The software will generate a series of possible binding poses for the ligand within the receptor's active site.

  • Post-Docking Analysis: a. Analyze the output poses. The results are typically ranked by a scoring function that estimates the binding free energy. b. Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, VMD, Discovery Studio). c. Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the receptor.[1]

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a non-labeled test compound (e.g., a novel phenylpyrazole) by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

  • Membrane Preparation: a. Homogenize insect head capsules or tissue expressing the receptor in an ice-cold buffer (e.g., Tris-HCl). b. Centrifuge the homogenate at low speed to remove large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes containing the receptors. d. Wash the membrane pellet multiple times by resuspending in fresh buffer and re-centrifuging to remove endogenous GABA.

  • Assay Setup: a. Prepare a series of tubes for the assay. b. To each tube, add the prepared membrane suspension. c. Add a fixed, low concentration of a suitable radioligand that binds to the phenylpyrazole site (e.g., [³H]EBOB). d. Add varying concentrations of the unlabeled test compound (the competitor). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation and Separation: a. Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium. b. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through). c. Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification and Analysis: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity on each filter using a scintillation counter. c. Calculate the specific binding at each concentration of the test compound. d. Plot the percentage of specific binding against the log concentration of the test compound. e. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). f. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Signaling Pathway Disruption

1-Phenylpyrazoles act at the GABAergic synapse. The normal function of this synapse is to inhibit neuronal firing. The diagram below illustrates how fipronil disrupts this process.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle GAD Enzyme GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor (Chloride Channel) Hyperexcitation Hyperexcitation (No Inhibition) GABA_R->Hyperexcitation Channel Blocked Cl_ion Cl- GABA_R->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) GABA_synapse->GABA_R Binds Fipronil This compound (Fipronil) Fipronil->GABA_R BLOCKS Cl_ion->Hyperpolarization Influx Leads to Computational_Workflow start Target Identification (e.g., Insect GABA-A Receptor) homology Homology Modeling (if no crystal structure) start->homology pdb Retrieve Structure (from PDB) start->pdb receptor_prep Receptor Preparation (Add H, assign charges) homology->receptor_prep pdb->receptor_prep docking Molecular Docking (Predict binding pose & score) receptor_prep->docking ligand_prep Ligand Preparation (3D structure, energy minimization) ligand_prep->docking analysis Analysis of Interactions (H-bonds, hydrophobic contacts) docking->analysis md_sim Molecular Dynamics (Optional) (Refine pose, assess stability) analysis->md_sim validation Experimental Validation (Binding Assays, Electrophysiology) analysis->validation md_sim->validation

References

An In-depth Technical Guide to the Initial Toxicity Screening of 1-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of 1-phenylpyrazole derivatives. These compounds are of significant interest in medicinal chemistry, and a thorough understanding of their preliminary safety profile is crucial for further development.

Introduction to this compound Derivatives and Toxicity Screening

This compound derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1] The initial toxicity screening is a critical step in the preclinical evaluation of these derivatives, aiming to identify potential safety concerns early in the development process. This process typically involves a battery of in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these studies are fundamental for hazard identification, dose selection for further studies, and overall risk assessment.[2]

In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for preliminary toxicity assessment, providing valuable information on the potential effects of compounds on cellular functions.

Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the toxic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
This compound Derivative 1A549 (Human Lung Cancer)MTTEC50613.22 µM[1]
This compound Derivative 2A549 (Human Lung Cancer)MTTEC50220.20 µM[1]
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative 21Jurkat and K562 (Human Leukemia)MTTIC50Concentration-dependent[4]
Phenylbipyridinylpyrazole 5cNCI 60-cell line panelNot specified% Growth53% mean growth at 10 µM[5][6]
Phenylbipyridinylpyrazole 5hNCI 60-cell line panelNot specified% Growth58% mean growth at 10 µM[5][6]
Phenylbipyridinylpyrazole 5eLeukemia SRNot specified% Growth Inhibition96% at 10 µM[5][6]
Pyrazole Derivative 5cHT-29 and PC-3Not specifiedIC506.43 µM and 9.83 µM[7]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment [3]

  • Cell Culture: Culture the desired cancer cell lines in an appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in Dimethyl Sulfoxide (DMSO).

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 3. Prepare Compound Dilutions AddCompounds 4. Add Compounds to Cells CompoundPrep->AddCompounds Incubation 5. Incubate (48-72 hours) AddCompounds->Incubation AddMTT 6. Add MTT Reagent Incubation->AddMTT IncubateMTT 7. Incubate (4 hours) AddMTT->IncubateMTT AddDMSO 8. Add DMSO IncubateMTT->AddDMSO ReadAbsorbance 9. Read Absorbance (570 nm) AddDMSO->ReadAbsorbance DataAnalysis 10. Calculate IC50 ReadAbsorbance->DataAnalysis

Caption: Workflow for an in vivo acute oral toxicity study.

Mechanisms of Toxicity

Understanding the underlying mechanisms of toxicity is crucial for predicting and mitigating adverse effects. For some this compound derivatives, specific mechanisms of toxicity have been identified.

Inhibition of Mitochondrial Respiration

A series of 1-methyl-1H-pyrazole-5-carboxamides, while not showing significant cytotoxicity in standard cell culture conditions, exhibited potent acute mammalian toxicity in vivo. [8][9]Further investigation revealed that this toxicity was associated with a dose-dependent inhibition of mitochondrial respiration. [8][9]This highlights the importance of assessing mitochondrial toxicity, as it may not be detected by standard cytotoxicity assays but can lead to severe systemic effects. [8][9] Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Mitochondrial_Toxicity Potential Toxicity Pathway of Certain this compound Derivatives Compound This compound Derivative Mitochondria Mitochondrion Compound->Mitochondria Enters Cell ETC Electron Transport Chain (Complex I-IV) Compound->ETC Inhibition ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ETC->ATP_Synthase Reduced Proton Gradient ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to ATP_Production ATP Production ATP_Synthase->ATP_Production Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Cell_Death Cell Death ATP_Production->Cell_Death Energy Depletion ROS->Cell_Death Oxidative Stress

Caption: Inhibition of mitochondrial respiration by some this compound derivatives.

Conclusion

The initial toxicity screening of this compound derivatives is a multi-faceted process that combines in vitro and in vivo methodologies. Cytotoxicity assays like the MTT provide a first pass on cellular viability, while genotoxicity assays screen for potential DNA damage. Acute oral toxicity studies in animal models offer crucial information on systemic effects and help in the determination of safe starting doses for further studies. Elucidating the mechanisms of toxicity, such as mitochondrial inhibition, is vital for a comprehensive risk assessment. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of drug discovery and development, enabling a systematic and informed approach to evaluating the safety of novel this compound compounds.

References

Methodological & Application

Gram-Scale Synthesis of 1-Phenylpyrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of 1-phenylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The described method is a robust and scalable acid-catalyzed cyclocondensation reaction between phenylhydrazine and 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde.

Introduction

This compound and its derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole core is a fundamental building block in the development of novel therapeutic agents. This protocol details a reliable and efficient synthesis of the parent this compound suitable for producing gram-scale quantities in a laboratory setting.

The synthesis proceeds via the reaction of phenylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of a strong acid catalyst. The in situ hydrolysis of 1,1,3,3-tetramethoxypropane generates malondialdehyde, which then undergoes a cyclocondensation reaction with phenylhydrazine to form the stable aromatic pyrazole ring.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

ParameterValue
Reactants
Phenylhydrazine10.81 g (100 mmol, 1.0 eq)
1,1,3,3-Tetramethoxypropane16.42 g (100 mmol, 1.0 eq)
Hydrochloric Acid (conc.)10 mL
Ethanol (Solvent)200 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4 hours
Work-up & Purification
Sodium Bicarbonate (sat. aq.)~150 mL (until pH 7-8)
Dichloromethane (for extraction)3 x 100 mL
Anhydrous Sodium Sulfate~20 g
Product
Product NameThis compound
Molecular FormulaC₉H₈N₂
Molecular Weight144.17 g/mol
Theoretical Yield14.42 g
Actual Yield12.26 g
Percent Yield85%
AppearanceColorless to pale yellow oil

Experimental Protocol

Materials:

  • Phenylhydrazine (C₆H₈N₂)

  • 1,1,3,3-Tetramethoxypropane (C₇H₁₆O₄)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine (10.81 g, 100 mmol) and 1,1,3,3-tetramethoxypropane (16.42 g, 100 mmol) in 200 mL of ethanol.

  • Acid Addition: While stirring, carefully add concentrated hydrochloric acid (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle and maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 7 and 8. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Experimental Workflow

G A 1. Reaction Setup - Add Phenylhydrazine, 1,1,3,3-Tetramethoxypropane, and Ethanol to a round-bottom flask. B 2. Acid Addition - Carefully add concentrated HCl. A->B C 3. Reaction - Heat to reflux for 4 hours. B->C D 4. Quenching & Neutralization - Cool to room temperature. - Neutralize with saturated NaHCO₃ solution. C->D E 5. Extraction - Extract with Dichloromethane. D->E F 6. Washing - Wash combined organic layers with water and brine. E->F G 7. Drying & Solvent Removal - Dry over Na₂SO₄. - Remove solvent via rotary evaporation. F->G H 8. Purification (Optional) - Vacuum distillation of the crude product. G->H I Final Product This compound H->I

Caption: Gram-scale synthesis workflow for this compound.

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 1-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylpyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate structural elucidation and characterization are paramount for understanding their structure-activity relationships and for quality control during synthesis and development. This document provides detailed application notes and standardized protocols for the analysis of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural analysis of small molecules.

Data Presentation

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrazole-H37.5 - 8.0s-1H
Pyrazole-H46.4 - 6.6t~2.01H
Pyrazole-H57.8 - 8.2d~2.01H
Phenyl-H (ortho)7.6 - 7.8m-2H
Phenyl-H (meta)7.4 - 7.6m-2H
Phenyl-H (para)7.2 - 7.4m-1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and substituents on the phenyl and pyrazole rings.

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative
Carbon AtomExpected Chemical Shift (δ, ppm)
Pyrazole C3135 - 145
Pyrazole C4105 - 115
Pyrazole C5125 - 135
Phenyl C1 (ipso)138 - 142
Phenyl C2/C6 (ortho)118 - 122
Phenyl C3/C5 (meta)128 - 130
Phenyl C4 (para)125 - 128

Note: Chemical shifts can vary depending on the solvent and substitution patterns.

Table 3: Representative Mass Spectrometry Data for a this compound Derivative
Ionization ModeMass AnalyzerObserved m/zInterpretation
ESI (+)TOF145.076[M+H]⁺
ESI (+)TOF167.058[M+Na]⁺
EIQuadrupole144[M]⁺•
EIQuadrupole117[M-HCN]⁺•
EIQuadrupole90[C₆H₄N]⁺
EIQuadrupole77[C₆H₅]⁺

Note: m/z values are for the parent this compound. Fragmentation patterns will vary with substitution.

Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)[1]

Materials:

  • This compound derivative sample (5-10 mg)[2]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)[2]

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[2][3]

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.[2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.[2]

    • If required, add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

    • The number of scans should be sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be necessary compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.[5]

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Protocol 2: Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

A. Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry

Instrumentation:

  • Mass spectrometer equipped with an ESI source and a TOF analyzer.[2]

Materials:

  • This compound derivative sample

  • High-purity solvent (e.g., methanol, acetonitrile)[2]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.[2]

  • Analysis:

    • Infuse the sample solution into the ESI source.[2]

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ and other adduct ions (e.g., [M+Na]⁺).[2]

    • Determine the accurate mass of the molecular ion to aid in molecular formula determination.

B. Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.[2]

Procedure:

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific derivative).[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.[2]

    • Source Temperature: 230 °C.[2]

  • Analysis:

    • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for its fragmentation pattern, which can provide structural information.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Sample This compound Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI and/or EI) Dissolution->MS NMR_Data Process NMR Data (FT, Phasing, Baseline) NMR->NMR_Data MS_Data Process MS Data (Peak Detection) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for this compound derivatives.

fragmentation_pathway M [M]⁺• (m/z 144) M_minus_HCN [M-HCN]⁺• (m/z 117) M->M_minus_HCN - HCN C6H5 [C₆H₅]⁺ (m/z 77) M->C6H5 - C₃H₃N₂• C6H4N [C₆H₄N]⁺ (m/z 90) M_minus_HCN->C6H4N - HCN C4H3 C4H3 N2 N₂ HCN HCN N_atom N

Caption: Common EI fragmentation of this compound.

References

Application Notes: In Vitro Efficacy Testing of 1-Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylpyrazoles, such as fipronil and ethiprole, represent a significant class of broad-spectrum insecticides.[1] Their efficacy stems from a specific mode of action targeting the central nervous system (CNS) of insects.[2] These compounds are potent noncompetitive antagonists, or blockers, of the γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor essential for inhibitory neurotransmission.[1][3] By binding within the channel pore, 1-phenylpyrazoles prevent the influx of chloride ions that normally occurs when GABA binds to its receptor. This blockade disrupts inhibitory signaling in the CNS, leading to neuronal hyperexcitability, paralysis, and eventual death of the insect.[2]

A critical feature of 1-phenylpyrazoles is their selective toxicity, exhibiting a much higher affinity for insect GABA receptors than for their mammalian counterparts.[2][3][4] This selectivity is a primary determinant of their safety profile for non-target organisms. For instance, fipronil's potency can be over 50 times greater on cockroach GABA receptors compared to rat GABAA receptors.[4][5] It is also important to consider that metabolic derivatives of the parent compound, such as fipronil sulfone, can be equally or even more toxic and may exhibit different selectivity profiles.[3][6][7]

To accurately characterize the efficacy, selectivity, and potential toxicity of novel 1-phenylpyrazole candidates, a series of robust in vitro assays are essential. These assays allow researchers to quantify the interaction of the compound with its molecular target, measure the functional consequences of this interaction, and assess its general cytotoxic effects. The core assays include radioligand binding studies to determine binding affinity, electrophysiological recordings to measure functional channel inhibition, and cell viability assays to evaluate cytotoxicity.

Quantitative Data Summary

The efficacy and selectivity of 1-phenylpyrazoles are quantified by comparing their inhibitory concentrations (IC50) against insect and vertebrate targets.

Table 1: GABA Receptor Binding Affinity of Fipronil and Metabolites (Data from [3H]EBOB radioligand displacement assays)

CompoundSpecies/SystemIC50 (nM)Selectivity (Vertebrate/Insect)Reference
Fipronil Housefly3 - 12~92 - 368x[3]
Human/Vertebrate (avg)1103[3]
Fipronil Sulfone Housefly3 - 12~15 - 58x[3]
Human/Vertebrate (avg)175[3]
Desulfinyl Fipronil Housefly3 - 12~11 - 43x[3]
Human/Vertebrate (avg)129[3]

Table 2: Functional Inhibition of GABA-Gated Chloride Channels (Data from whole-cell electrophysiology assays)

CompoundSpecies/SystemIC50 (nM)Selectivity (Vertebrate/Insect)Reference
Fipronil Cockroach Neurons28 - 30~53 - 59x[4][5]
Rat GABAA Receptors1600[4]
Fipronil Rat α1β2γ2L GABAA Receptor1100 (1.1 µM)[8]

Table 3: In Vitro Cytotoxicity of Fipronil and Metabolites

CompoundCell LineAssayEndpointIC50 (µM)Reference
Fipronil Human Neuronal (NT2)ViabilityGeneral Cytotoxicity> 62.5[9]
Human Neuronal (NT2)Neurite OutgrowthDNT Potential56.46[9]
Fipronil Sulfone Human Neuronal (NT2)ViabilityGeneral Cytotoxicity43.04[9]
Human Neuronal (NT2)Neurite OutgrowthDNT Potential33.97[9]
Fipronil Sulfone Human Neuroblastoma (SH-SY5Y)MTT / LDHCytotoxicity3 - 10[7]

Visualized Mechanisms and Workflows

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug This compound Action GABA_vesicle GABA Vesicles GABA_R GABA Receptor (Chloride Channel) GABA_vesicle->GABA_R GABA binds AP Action Potential AP->GABA_vesicle triggers release Cl_channel Cl- Influx GABA_R->Cl_channel Block Channel Block GABA_R->Block Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Fipronil This compound (e.g., Fipronil) Fipronil->GABA_R binds inside channel pore Hyperexcitation Hyperexcitation (No Inhibition) Block->Hyperexcitation

Caption: Mechanism of this compound at the GABA Receptor.

cluster_workflow In Vitro Efficacy Testing Workflow cluster_primary Primary Screening cluster_secondary Functional & Selectivity Assays cluster_safety Safety Profiling arrow >> start This compound Compound Library binding_assay Radioligand Binding Assay (Insect Receptor Prep) start->binding_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result epys_assay Electrophysiology Assay (Insect vs. Mammalian Receptors) binding_result->epys_assay Active Compounds epys_result Determine Functional IC50 & Selectivity Index epys_assay->epys_result cyto_assay Cell Viability / Cytotoxicity Assay (e.g., MTT on neuronal cells) epys_result->cyto_assay Potent & Selective Hits cyto_result Determine Cytotoxic IC50 cyto_assay->cyto_result end_node Identify Potent & Selective Lead Compound cyto_assay->end_node

References

The Versatility of 1-Phenylpyrazole in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpyrazole and its derivatives are foundational scaffolds in the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the pyrazole ring system, coupled with the electronic and steric influence of the phenyl group, makes it a versatile precursor for constructing complex molecular architectures. These synthesized heterocycles, particularly fused pyrazole systems like pyrazolopyrimidines and pyrazolopyridines, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds derived from this compound, supported by quantitative data and visual diagrams of synthetic workflows and relevant biological pathways.

Synthetic Applications and Methodologies

The application of this compound in heterocyclic synthesis is broad, encompassing multicomponent reactions, cyclocondensation, and functional group transformations. These methods offer efficient routes to novel compounds with potential therapeutic applications.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are purine bioisosteres and are known to exhibit potent biological activities, including inhibition of various kinases. A common synthetic strategy involves the use of 5-amino-1-phenylpyrazole derivatives.

Experimental Protocol: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one and subsequent conversion to Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol outlines a two-step synthesis starting from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • A solution of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 mmol) in ethanolic potassium hydroxide (10%, 25 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid derivative.

Step 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one

  • The carboxylic acid from Step 1 (1 mmol) is heated under reflux with acetic anhydride (10 mL) for 2 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to give the pyrazolo[3,4-d][1][2]oxazin-4-one.

Step 3: Synthesis of 3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives

  • A mixture of the pyrazolo[3,4-d][1][2]oxazin-4-one (1 mmol) and the appropriate amine (e.g., p-nitroaniline) (1 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final product.

Quantitative Data for Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The synthesized compounds were evaluated for their in vitro antitumor activity against the MCF-7 human breast adenocarcinoma cell line.[3]

Compound IDSubstituent (R)IC50 (µM)
10a H25
10b 4-CH322
10c 4-OCH320
10d 4-Cl15
10e 4-NO211

Experimental Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

G cluster_0 Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones Start Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate Step1 Hydrolysis (Ethanolic KOH, Reflux) Start->Step1 Intermediate1 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Step1->Intermediate1 Step2 Cyclization (Acetic Anhydride, Reflux) Intermediate1->Step2 Intermediate2 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Step2->Intermediate2 Step3 Condensation with Arylamine (Glacial Acetic Acid, Reflux) Intermediate2->Step3 Product 3,6-Dimethyl-1-phenyl-5-(substituted-benzylideneamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Step3->Product G cluster_0 Multicomponent Synthesis of Pyrazolo[1,5-a]pyrimidines Reactant1 3-Amino-1H-pyrazole Reaction One-pot reaction (Ethanol, Piperidine, RT) Reactant1->Reaction Reactant2 Aldehyde Reactant2->Reaction Reactant3 Active Methylene Compound Reactant3->Reaction Product Substituted Pyrazolo[1,5-a]pyrimidine Reaction->Product G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridines Reactant1 3-Methyl-1-phenyl-1H-pyrazol-5-amine Reaction Cyclocondensation (Glacial Acetic Acid, Reflux) Reactant1->Reaction Reactant2 1,3-Dicarbonyl Compound Reactant2->Reaction Product 1H-Pyrazolo[3,4-b]pyridine Derivative Reaction->Product G cluster_0 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyrazolopyrimidine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G cluster_0 Src Tyrosine Kinase Signaling Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin Activates Src Src Kinase Integrin->Src Activates GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->Src Activates FAK FAK Src->FAK Phosphorylates Ras Ras/MAPK Pathway Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates CellProcesses Migration, Invasion, Proliferation FAK->CellProcesses Ras->CellProcesses STAT3->CellProcesses Inhibitor Pyrazolopyrimidine Inhibitors Inhibitor->Src

References

Application Notes and Protocols: 1-Phenylpyrazole in the Development of GABA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-phenylpyrazole scaffold is a cornerstone in the development of non-competitive antagonists for the γ-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). Compounds based on this structure, most notably the insecticide fipronil, have been instrumental in both agrochemical applications and as research tools to probe the structure and function of the GABA-gated chloride channel.[1][2] These antagonists typically bind within the ion channel pore, physically blocking the flow of chloride ions and thereby inhibiting the receptor's function, leading to hyperexcitability of the nervous system.[2][3] This document provides an overview of the mechanism, structure-activity relationships, and key experimental protocols for studying this compound derivatives as GABA receptor antagonists.

Mechanism of Action: Non-Competitive Antagonism

1-Phenylpyrazoles act as non-competitive antagonists or negative allosteric modulators of the GABA_A receptor.[4] Unlike competitive antagonists that bind to the same site as GABA, 1-phenylpyrazoles bind to a distinct allosteric site located within the transmembrane domain of the receptor, specifically in the chloride ion channel pore.[5][6] This binding event stabilizes a closed or non-conducting state of the channel, even when GABA is bound to its orthosteric site. Fipronil, a representative compound, preferentially binds to the open state of the receptor, preventing the influx of chloride ions that would normally cause hyperpolarization of the neuron's membrane.[4] This blockade of inhibitory signaling results in uncontrolled neuronal excitation, which is the basis of its insecticidal activity and its utility as a research tool.[2]

GABA_Antagonism cluster_pathway GABA Receptor Signaling & Phenylpyrazole Inhibition GABA GABA Neurotransmitter Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds ChannelOpen Channel Opens Receptor->ChannelOpen Cl_Influx Cl- Influx ChannelOpen->Cl_Influx ChannelBlock Channel Blocked ChannelOpen->ChannelBlock Hyperpolarization Membrane Hyperpolarization (Inhibitory Signal) Cl_Influx->Hyperpolarization NoAP Inhibition of Action Potential Hyperpolarization->NoAP Phenylpyrazole This compound (e.g., Fipronil) Phenylpyrazole->ChannelOpen Binds to pore site NoCl_Influx No Cl- Influx ChannelBlock->NoCl_Influx Hyperexcitation Neuronal Hyperexcitation NoCl_Influx->Hyperexcitation

Caption: GABA signaling pathway and its inhibition by this compound antagonists.

Structure-Activity Relationships (SAR)

The development of potent and selective this compound antagonists has been guided by extensive SAR studies. Key structural features influencing binding affinity and activity have been identified:

  • Phenyl Ring Substitution: The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring is critical for high potency.[7] A substituent at the 4-position, such as trifluoromethyl (as in fipronil) or ethynyl, also significantly enhances activity.[7][8]

  • Pyrazole Core:

    • N-2 Position: The nitrogen at position 2 of the pyrazole ring is believed to act as a hydrogen bond acceptor within the receptor binding site.[7]

    • C-3 Position: A cyano group at the 3-position contributes to binding affinity.[7]

    • C-4 Position: A bulky, hydrophobic group at the 4-position, such as trifluoromethylsulfinyl (fipronil) or tert-butyl, is crucial for potent antagonism.[7][8]

  • Selectivity: The differential affinity of 1-phenylpyrazoles for insect versus mammalian GABA receptors underpins their selective toxicity.[1][3] For instance, fipronil exhibits a much higher affinity for insect GABA receptors than for their vertebrate counterparts.[3] Some analogues, like the 4-cyclohexyl analogue of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole, have shown up to 185-fold greater selectivity for housefly versus rat receptors.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound derivatives from published studies.

Table 1: Inhibitory Potency of Phenylpyrazoles on [³H]EBOB Binding

CompoundSpeciesTissueIC₅₀ (nM)Reference
FipronilHouseflyHead Membranes2-20[1]
FipronilMouseBrain Membranes1700-10100[1]
Fipronil Analogue (Thioether)HouseflyHead Membranes2-20[1]
Fipronil Analogue (Thioether)MouseBrain Membranes1700-10100[1]
Fipronil Analogue (Sulfone)HouseflyHead Membranes2-20[1]
Fipronil Analogue (Sulfone)MouseBrain Membranes1700-10100[1]

Note: [³H]EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) is a radioligand that binds to the non-competitive antagonist site in the GABA-gated chloride channel.

Table 2: Electrophysiological Effects of Fipronil on GABA Receptors

Receptor/PreparationFipronil Conc.EffectQuantitative ChangeReference
Rat Cerebellum Membranes1 µMInhibition of GABA Current33.0 ± 3.9%[4]
Rat Cerebellum Membranes10 µMInhibition of GABA Current53.8 ± 7.5%[4]
Rat Cerebellum Membranes100 µMInhibition of GABA Current58.8 ± 7.4%[4]
Rat Dorsal Root Ganglion Neurons10 µMDecrease in Mean Open Time11.4 ms to 7.8 ms[10]
Rat Dorsal Root Ganglion Neurons10 µMIncrease in Mean Closed Time29.7 ms to 52.8 ms[10]
Rat α1β2γ2L Receptors (HEK293)10 µMFaster Current DecayTime constant from 6644 ms to 577 ms[11]

Experimental Protocols & Workflows

Protocol 1: Radioligand Binding Assay for GABA Receptor Antagonists

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a this compound derivative) for the non-competitive antagonist binding site on the GABA_A receptor.

Objective: To determine the IC₅₀ value of a test compound by measuring its ability to displace a specific radioligand (e.g., [³H]EBOB) from GABA receptor preparations.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., Rat brain or Recombinant receptor) incubate 2. Incubation - Membranes - [3H]Radioligand (e.g., EBOB) - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate count 4. Quantification (Liquid scintillation counting to measure radioactivity on filters) separate->count analyze 5. Data Analysis (Plot % inhibition vs. log[conc]) Calculate IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABA receptors in a suitable buffer (e.g., Tris-HCl). Perform a series of centrifugations to isolate the membrane fraction containing the receptors.[12] A thorough washing is crucial to remove endogenous GABA.[12]

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]EBOB), and varying concentrations of the unlabeled test compound.

  • Control Groups:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known non-competitive antagonist (e.g., 10 µM fipronil) to saturate the binding sites.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Determine the percentage inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the functional characterization of this compound antagonists using Xenopus oocytes expressing specific GABA_A receptor subtypes.

Objective: To measure the effect of a test compound on GABA-induced chloride currents and determine if it acts as an antagonist.

TEVC_Workflow prep 1. Oocyte Preparation (Harvest and defolliculate Xenopus laevis oocytes) inject 2. cRNA Microinjection (Inject cRNA for specific GABA-A receptor subunits, e.g., α1, β2, γ2) prep->inject express 3. Incubation & Expression (Incubate oocytes for 2-5 days to allow receptor expression) inject->express record 4. Electrophysiological Recording (Perform TEVC; clamp voltage at -60 mV) express->record apply 5. Drug Application - Apply GABA (EC50 conc.) to get control current - Co-apply GABA + Test Compound record->apply analyze 6. Data Analysis (Measure peak current inhibition. Generate dose-response curve) apply->analyze

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis in Xenopus oocytes.

Methodology:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis. Prepare cRNA for the desired GABA_A receptor subunits (e.g., rat α1, β2, γ2L). Microinject the cRNA mixture into the oocytes and incubate them for 2-5 days to allow for receptor expression on the cell surface.[4][11]

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and voltage-clamp the membrane potential (e.g., at -60 mV).

  • Control Response: Obtain a stable baseline current. Apply a concentration of GABA that elicits a submaximal response (e.g., EC₅₀) and record the resulting inward chloride current. Wash the chamber with saline solution until the current returns to baseline.

  • Antagonist Application: Pre-incubate the oocyte with the test this compound compound for a set period (e.g., 1-2 minutes).

  • Co-application: While still in the presence of the test compound, co-apply the same EC₅₀ concentration of GABA. Record the peak amplitude of the inward current.

  • Data Analysis:

    • Calculate the percentage inhibition of the GABA-induced current by the test compound: (1 - (Current_with_compound / Current_control)) * 100%.

    • Repeat steps 3-5 with multiple concentrations of the test compound to generate a dose-response curve and calculate the IC₅₀ for functional inhibition.

    • To determine the mode of antagonism (competitive vs. non-competitive), generate full GABA dose-response curves in the absence and presence of a fixed concentration of the antagonist. A decrease in the maximal response (Emax) without a significant shift in the GABA EC₅₀ is characteristic of non-competitive antagonism.[4]

Overview of Synthesis

The synthesis of novel this compound analogues is central to developing new antagonists. A common and versatile method for creating the core 5-aminopyrazole scaffold involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile derivative.[13] This approach allows for significant diversity by varying the substituents on both the hydrazine and the nitrile starting materials.

Synthesis_Workflow start1 Substituted Phenylhydrazine (Vary R1 group on phenyl ring) reaction Cyclocondensation Reaction (Base or acid catalyzed) start1->reaction start2 β-Ketonitrile Derivative (Vary R2, R3 groups) start2->reaction product 5-Amino-1-phenylpyrazole Core (Scaffold for further modification) reaction->product library Library of Novel Antagonists product->library Further Derivatization

Caption: General workflow for the synthesis of this compound derivatives.

References

A Step-by-Step Guide to 1-Phenylpyrazole Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. This document provides a detailed guide to the functionalization of this compound, focusing on modern synthetic methodologies. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction workflows and relevant biological pathways.

Core Concepts in this compound Functionalization

The functionalization of this compound can be broadly categorized into two main approaches:

  • Classical Synthesis: This involves the construction of the pyrazole ring from acyclic precursors already bearing the desired functional groups. While effective, this method can sometimes lack the efficiency and flexibility of modern approaches.

  • Direct C-H Functionalization: This powerful strategy involves the direct modification of the C-H bonds on the pyrazole or the phenyl ring. Transition-metal catalysis, particularly with palladium and rhodium, has revolutionized this field, offering high regioselectivity and efficiency.[1][2]

This guide will primarily focus on direct C-H functionalization methods due to their increasing importance and utility in late-stage modification of complex molecules.

Key Functionalization Reactions

C-H Arylation

Direct C-H arylation is a powerful method for forging carbon-carbon bonds between the this compound core and various aryl groups. Palladium-catalyzed reactions are the most common and well-developed in this area.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Functionalized_this compound Functionalized_this compound This compound->Functionalized_this compound Pd-catalyzed C-H Activation Aryl-Halide Aryl-Halide Aryl-Halide->Functionalized_this compound Pd Catalyst Pd Catalyst Pd Catalyst->Functionalized_this compound Base Base Base->Functionalized_this compound Solvent Solvent Solvent->Functionalized_this compound

Caption: Palladium-catalyzed C-H arylation of this compound.

Experimental Protocol: Palladium-Catalyzed C-3 Arylation of this compound

This protocol is adapted from a general procedure for the C-3 arylation of pyrazoles.[3]

  • Materials:

    • This compound

    • Aryl iodide or aryl bromide

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,10-Phenanthroline (Phen)

    • Cesium carbonate (Cs₂CO₃)

    • Toluene (anhydrous)

    • Ethyl acetate (EtOAc)

    • Celite

  • Procedure:

    • To a sealed tube, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), Cs₂CO₃ (1.0 equiv), this compound (1.0 equiv), and the aryl halide (2.0 equiv).

    • Add anhydrous toluene (to achieve a 0.25 M concentration of the limiting reagent).

    • Seal the tube and stir the reaction mixture at 160 °C for 48 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data for C-3 Arylation of Indazoles and Pyrazoles (Representative Examples)

EntryAryl HalideProductYield (%)
14-Iodoanisole3-(4-Methoxyphenyl)-1-phenylpyrazole85
24-Iodotoluene3-(4-Tolyl)-1-phenylpyrazole93
31-Iodo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)-1-phenylpyrazole77
44-Bromobenzonitrile4-(1-Phenyl-1H-pyrazol-3-yl)benzonitrile64

Table adapted from data on arylation of related heterocycles, demonstrating typical yields.[3]

C-H Alkenylation

Direct C-H alkenylation introduces a vinyl group onto the this compound core. This reaction is valuable for the synthesis of precursors to more complex molecules and for creating compounds with interesting photophysical properties.

Experimental Protocol: Base-Mediated N-Alkenylation of Pyrazole

This protocol describes the synthesis of (Z)-styryl pyrazoles.[4]

  • Materials:

    • Pyrazole

    • Substituted alkyne (e.g., phenylacetylene)

    • Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a reaction vial, dissolve the pyrazole (0.5 mmol) and the alkyne (1.0 mmol) in DMSO (2.0 mL).

    • Add potassium hydroxide (2.0 equiv).

    • Seal the vial and heat the mixture at 120 °C for 24 hours.

    • After completion, cool the reaction to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for N-Alkenylation of Pyrazole

EntryAlkyneProductYield (%)
1Phenylacetylene(Z)-1-Styryl-1H-pyrazole74
21-Ethynyl-4-methylbenzene(Z)-1-(4-Methylstyryl)-1H-pyrazole72
31-Ethynyl-4-methoxybenzene(Z)-1-(4-Methoxystyryl)-1H-pyrazole75

Table adapted from Chemo-, Regio-, and Stereoselective N-Alkenylation of Pyrazoles/Benzpyrazoles Using Activated and Unactivated Alkynes.[4]

C-H Alkynylation

The introduction of an alkynyl group via C-H activation provides a versatile handle for further transformations, such as cycloadditions and coupling reactions. Copper-catalyzed alkynylation is a common method.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Alkynylated_this compound Alkynylated_this compound This compound->Alkynylated_this compound Cu-catalyzed C-H Activation Alkynyl-Halide Alkynyl-Halide Alkynyl-Halide->Alkynylated_this compound Cu Catalyst Cu Catalyst Cu Catalyst->Alkynylated_this compound Base Base Base->Alkynylated_this compound Solvent Solvent Solvent->Alkynylated_this compound

Caption: Copper-catalyzed C-H alkynylation of this compound.

Experimental Protocol: Copper-Catalyzed N-Alkynylation of Pyrazoles

This protocol is based on a general procedure for the N-alkynylation of azoles.

  • Materials:

    • This compound

    • Alkynyl bromide

    • Copper(I) iodide (CuI)

    • Ligand (e.g., 1,10-phenanthroline)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., PEG)

  • Procedure:

    • Combine this compound (1.0 equiv), alkynyl bromide (1.2 equiv), CuI (10 mol%), and a suitable ligand (20 mol%) in a reaction flask.

    • Add the base (2.0 equiv) and the solvent.

    • Heat the reaction mixture under an inert atmosphere at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Experimental Workflow

A typical workflow for the synthesis and purification of a functionalized this compound is depicted below.

G cluster_synthesis Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine Reactants: This compound, Aryl Halide, Catalyst, Base, Solvent B Heat and Stir (e.g., 160°C, 48h) A->B C Cool to RT B->C D Dilute with EtOAc C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H I Pure Functionalized This compound H->I

Caption: General experimental workflow for this compound functionalization.

Application in Drug Discovery: Targeting Signaling Pathways

Functionalized 1-phenylpyrazoles are prominent in drug discovery, often acting as inhibitors of key signaling pathways implicated in diseases like cancer. One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.[5][6][7]

Many pyrazole-based inhibitors target kinases within this pathway, such as AKT.[5] By blocking the activity of these kinases, they can halt the downstream signaling that leads to uncontrolled cell growth, making them promising anticancer agents.

Conclusion

The functionalization of this compound, particularly through direct C-H activation, offers a powerful and flexible platform for the synthesis of novel compounds with significant potential in drug discovery and materials science. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. As our understanding of reaction mechanisms and catalytic systems continues to grow, we can expect even more innovative and efficient methods for this compound functionalization to emerge.

References

Application Notes and Protocols for Studying 1-Phenylpyrazole in Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for investigating the neurological effects of 1-phenylpyrazole and its derivatives. The protocols detailed below are based on established methodologies and are intended to assist in the preclinical assessment of this class of compounds.

Introduction to 1-Phenylpyrazoles in Neuroscience

1-Phenylpyrazoles are a class of heterocyclic organic compounds with a wide range of biological activities. The most prominent member, fipronil, is a potent insecticide known for its neurotoxic effects, which are primarily mediated through the antagonism of the γ-aminobutyric acid (GABA)-A receptor.[1][2] This mechanism of action, which disrupts inhibitory neurotransmission and leads to neuronal hyperexcitability, makes 1-phenylpyrazoles valuable tools for studying GABAergic signaling and its role in neurological function and dysfunction.[1][2]

Beyond the well-characterized neurotoxicity of fipronil, recent research has highlighted the therapeutic potential of other this compound derivatives in various neurological disorders. These compounds have shown promise as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathophysiology of Alzheimer's disease.[3] Additionally, certain derivatives exhibit neuroprotective properties by mitigating neuroinflammation. This dual role of 1-phenylpyrazoles as both neurotoxic agents and potential neurotherapeutics underscores the importance of detailed experimental investigation.

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against key neurological targets.

Table 1: Inhibitory Activity of Fipronil on GABA-A Receptors

CompoundTarget ReceptorIC50 (nM)SpeciesReference
FipronilGABA-A Receptor1600Rat[1]
FipronilGABA-A Receptor30Cockroach[1]
Fipronilα1β2γ2L GABA-A ReceptorMicromolar rangeRat[2]
Fipronil Sulfoneα1β2γ2L GABA-A ReceptorMicromolar rangeRat[2]

Table 2: Inhibitory Activity of this compound Derivatives on Acetylcholinesterase (AChE)

Compound IDStructure/SubstitutionIC50 (µM)pIC50Reference
3eN-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine-4.2[3]
3j(E)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-methoxybenzenamine-4.14[3]
3aN-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine-3.90[3]
3bN-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)ethanamine-3.82[3]
3cN-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)propan-1-amine-3.75[3]
Donepezil (Standard)--4.92[3]

Table 3: Inhibitory Activity of this compound Derivatives on Monoamine Oxidase (MAO)

Compound IDTargetIC50 (µM)SelectivityReference
3fMAO-B-Highly Selective[3]
3iMAO-B-Selective[3]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Antagonism by this compound

The primary mechanism of action for neurotoxic 1-phenylpyrazoles like fipronil is the blockade of the GABA-A receptor chloride channel. This prevents the influx of chloride ions, thereby inhibiting the hyperpolarization of the postsynaptic neuron and leading to a state of hyperexcitability.

GABA_A_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperexcitability Neuronal Hyperexcitability GABA_R->Hyperexcitability Blockade leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Phenylpyrazole This compound (e.g., Fipronil) Phenylpyrazole->GABA_R Blocks

Caption: GABA-A receptor signaling and its blockade by this compound.

Experimental Workflow for Neurological Assessment

A typical workflow for assessing the neurological effects of a this compound derivative involves a combination of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) PatchClamp Electrophysiology (Patch-Clamp) Biochem Biochemical Assays (AChE/MAO inhibition) Behavior Behavioral Assays (Open Field, EPM, Y-Maze) Neurochem Neurochemical Analysis (HPLC - Neurotransmitters) Behavior->Neurochem OxidativeStress Oxidative Stress Markers (Western Blot) Behavior->OxidativeStress Compound This compound Derivative Compound->PatchClamp Compound->Biochem Compound->Behavior

Caption: Integrated workflow for neurological profiling of 1-phenylpyrazoles.

Detailed Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the effect of this compound derivatives on GABA-A receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).

Materials:

  • Cultured neurons or transfected HEK293 cells

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2)

  • This compound compound stock solution (in DMSO)

  • GABA stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Plate cultured cells on coverslips suitable for microscopy.

  • Mount the coverslip in the recording chamber and perfuse with external solution.

  • Approach a cell with the recording pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response.

  • Co-apply the this compound derivative with GABA and record the change in current amplitude.

  • Perform a dose-response analysis by applying a range of concentrations of the this compound derivative.

  • Analyze the data to determine the IC50 of the compound.

In Vivo Behavioral Assessment in Rodents

These protocols are designed to evaluate the effects of this compound derivatives on locomotor activity, anxiety-like behavior, and spatial memory in mice or rats.

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old. House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiments.

Drug Administration:

  • Dissolve the this compound derivative in a suitable vehicle (e.g., corn oil, DMSO/saline mixture).

  • Administer the compound via oral gavage or intraperitoneal injection at a predetermined time before the behavioral test (e.g., 30-60 minutes).

Purpose: To assess locomotor activity and anxiety-like behavior.

Apparatus: A square arena (e.g., 40x40x40 cm) made of non-reflective material. The arena is typically divided into a central zone and a peripheral zone by video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena freely for a set duration (e.g., 5-10 minutes).

  • Record the session using an overhead video camera.

  • After each trial, clean the arena with 70% ethanol to remove olfactory cues.

  • Analyze the video recordings for parameters such as total distance traveled, time spent in the center zone, and number of entries into the center zone.

Purpose: To assess anxiety-like behavior based on the conflict between the innate fear of open/elevated spaces and the drive to explore.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals to the testing room.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera.

  • Clean the maze with 70% ethanol between trials.

  • Analyze the recordings for the time spent in the open arms and the number of entries into the open arms.

Purpose: To assess spatial working memory.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

  • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into the three different arms.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

  • Clean the maze between trials.

Post-Mortem Neurochemical and Biochemical Analysis

Following behavioral testing, brain tissue can be collected for further analysis.

Purpose: To quantify the levels of neurotransmitters such as dopamine and serotonin in specific brain regions (e.g., striatum, hippocampus).

Procedure:

  • Euthanize the animal and rapidly dissect the brain on ice.

  • Isolate the brain regions of interest.

  • Homogenize the tissue in an appropriate buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector.

  • Quantify neurotransmitter levels by comparing peak areas to those of known standards.

Purpose: To assess the levels of proteins involved in oxidative stress (e.g., superoxide dismutase, catalase) in brain tissue.

Procedure:

  • Extract proteins from brain tissue homogenates.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the oxidative stress markers of interest.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Properties of 1-Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for a suite of cell-based assays to characterize the anticancer properties of 1-Phenylpyrazole derivatives. The methodologies outlined below are fundamental for determining cytotoxicity, elucidating mechanisms of action, and identifying molecular targets of this promising class of compounds.

Introduction to 1-Phenylpyrazoles in Cancer Research

The 1-phenyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] These synthetic compounds have been shown to target various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial protein kinases.[2] The evaluation of novel this compound derivatives requires a systematic approach using a panel of in vitro cell-based assays to determine their therapeutic potential and understand their cellular and molecular mechanisms of action.[2]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity (IC50) of this compound Derivatives in various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
PTA-12-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamideA549Lung Adenocarcinoma0.17[3]
JurkatLeukemia0.32[3]
MDA-MB-231Triple-Negative Breast Cancer0.93[3]
3f3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[4][5]
7a5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideHepG2Liver Carcinoma6.1[6]
7b5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamideHepG2Liver Carcinoma7.9[6]
Compound 23-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideA549Lung Adenocarcinoma220.20[7][8]
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideMCF-7Breast Cancer25.2 - 37.2[9]
HCT-116Colon Cancer~37[9]
HepG2Liver Cancer~28[9]
Sorafenib4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamidePLC/PRF/5Liver Cancer6.3[9]
HepG2Liver Cancer4.5[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO.[1] Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[1] Incubate the plates for 24-72 hours.[1][4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value using a dose-response curve.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells (96-well plate) prepare_compounds Prepare this compound Serial Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_24_72h Incubate (24-72 hours) treat_cells->incubate_24_72h add_mtt Add MTT Solution incubate_24_72h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.[2] Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the apoptosis detection kit.[2]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2] Incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Apoptosis_Assay_Workflow cluster_results Cell Population Analysis start Seed and Treat Cells (6-well plate) harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI Incubate 15 min resuspend->stain analyze Analyze by Flow Cytometry stain->analyze viable Viable (Annexin V-/PI-) analyze->viable Quadrant 1 early_apoptosis Early Apoptosis (Annexin V+/PI-) analyze->early_apoptosis Quadrant 4 late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+) analyze->late_apoptosis Quadrant 2

Experimental workflow for apoptosis detection.
Cell Cycle Analysis

To investigate the effect of this compound derivatives on cell cycle progression, DNA content is analyzed by flow cytometry after staining with a fluorescent dye such as propidium iodide.[2]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.[2]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A (to prevent staining of RNA).[9] Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest and Fix Cells (70% Ethanol) start->harvest stain Stain with PI/RNase A harvest->stain analyze Flow Cytometry Analysis stain->analyze quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->quantify

Workflow for cell cycle analysis.

Signaling Pathways Modulated by 1-Phenylpyrazoles

The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.[9]

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis.[3] This programmed cell death can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3.

Apoptosis_Signaling_Pathway phenylpyrazole This compound Derivative ros ROS Generation phenylpyrazole->ros bax Bax Activation phenylpyrazole->bax bcl2 Bcl-2 Inhibition phenylpyrazole->bcl2 mitochondria Mitochondria ros->mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis signaling pathway.
Cell Cycle Arrest

Certain this compound derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[2] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Cell_Cycle_Arrest_Pathway phenylpyrazole This compound Derivative cdk1_cyclinB CDK1/Cyclin B1 Complex phenylpyrazole->cdk1_cyclinB Inhibition m_phase M Phase (Mitosis) g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest g2_phase G2 Phase g2_phase->m_phase Progression mediated by CDK1/Cyclin B1

Mechanism of G2/M cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 1-Phenylpyrazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to navigate challenges in 1-phenylpyrazole synthesis. Below are troubleshooting guides and frequently asked questions to improve reaction yields and purity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am getting a low yield or no desired this compound product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. For the common synthesis from 1,3-dicarbonyls and phenylhydrazine (Knorr synthesis), conditions can significantly impact yield. For instance, using a nano-ZnO catalyst has been reported to produce yields as high as 95%.[1][2] Reactions in N,N-dimethylacetamide (DMAc) at room temperature have also shown high yields, ranging from 59% to 98%.[3]

  • Side Reactions: The decomposition of phenylhydrazine can lead to the formation of tars, reducing the yield of the desired product. Running the reaction under an inert atmosphere, such as nitrogen, can help minimize this decomposition.[3]

  • Formation of Pyrazolium Salts: Under strongly acidic conditions, the basic nitrogen of the pyrazole ring can be protonated, forming a pyrazolium salt.[3] This can complicate work-up and reduce the yield of the free base. To avoid this, use a minimal amount of acid catalyst and neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction.[3]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of 1,3- and 1,5-disubstituted pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a frequent challenge in the Knorr pyrazole synthesis.[3][4] Selectivity is governed by the interplay of electronic and steric factors of the reactants, along with the reaction conditions.

  • pH Control: The pH of the reaction medium is a critical factor.[3]

    • Neutral or Basic Conditions: The more nucleophilic nitrogen of phenylhydrazine (N1, further from the phenyl group) preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3]

    • Acidic Conditions: Protonation of the more basic nitrogen of phenylhydrazine can occur, leading the other nitrogen atom to initiate the attack, which can alter the isomeric ratio.[3]

  • Solvent Effects: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the hydrazine, thereby affecting regioselectivity. A regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high yields by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide (DMAc).[3]

  • Temperature: Lowering the reaction temperature can sometimes favor one isomer by capitalizing on small differences in the activation energies of competing reaction pathways.[3]

  • Substituent Effects:

    • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl will generally direct the initial attack of phenylhydrazine to the less sterically hindered carbonyl group.[3]

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3]

If a mixture of isomers is still obtained, separation by column chromatography on silica gel is the most common method, though it may require careful optimization of the eluent system.[3]

Problem 3: The Reaction Stops at the Pyrazoline Intermediate

Question: My starting materials are consumed, but I've isolated a pyrazoline instead of the expected pyrazole. How do I convert the pyrazoline to the final product?

Answer: The synthesis, particularly from chalcones, often proceeds through a pyrazoline intermediate, which must be oxidized to form the aromatic pyrazole.[3] If the reaction conditions are not sufficiently oxidizing, the pyrazoline may be the main product isolated.

  • Confirmation: First, confirm the formation of the pyrazoline by NMR spectroscopy. Pyrazolines will exhibit characteristic signals for non-aromatic, saturated protons in the five-membered ring, which are absent in the aromatic pyrazole product.[3]

  • Oxidation: Several methods can be employed for the oxidative aromatization of pyrazolines:

    • In situ Oxidation with Bromine: One-pot condensations to form pyrazoline intermediates can be followed by in situ oxidation with bromine to afford pyrazoles in very good yields.

    • DMSO under Oxygen: A milder oxidation protocol involves heating the pyrazoline in DMSO under an oxygen atmosphere.[5]

    • Electrochemical Oxidation: An electrochemical approach using sodium chloride as a redox mediator offers a sustainable method for converting pyrazolines to pyrazoles.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: Besides the formation of regioisomers, other potential side products include:

  • Hydrazones: Incomplete cyclization can lead to the isolation of hydrazone intermediates.[3]

  • Pyrazolium Salts: Under highly acidic conditions, the pyrazole product can be protonated to form pyrazolium salts, which can affect isolation and purification.[3] It is advisable to neutralize the reaction mixture before extraction to avoid this.[3]

Q2: How can I purify my crude this compound product effectively?

A2: Purification can often be challenging.

  • Crystallization: If the product is a solid, recrystallization is a good option. Finding a suitable solvent that dissolves the compound when hot but sparingly at room temperature is key.[6] If the product is an oil, it may be due to impurities. Try triturating with a non-polar solvent like cold hexanes to induce crystallization.[6]

  • Column Chromatography: This is a common method for purifying pyrazoles.[3] However, the basic nature of the pyrazole nitrogen atoms can lead to strong interactions with acidic silica gel, causing streaking and poor separation.[6] It is often recommended to deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a base like triethylamine (~0.5-1%).[6] Alternatively, using a neutral stationary phase like alumina can be beneficial.[6]

Q3: How can I distinguish between the 1,3- and 1,5-disubstituted pyrazole isomers using NMR?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton at the 4-position of the pyrazole ring can differ between the two isomers. The chemical shifts of the protons on the substituents at the 3- and 5-positions will also be different.[3]

  • 2D NMR: Two-dimensional NMR experiments like NOESY can show through-space correlations between the N-phenyl protons and protons on the pyrazole ring, helping to establish their relative proximity and thus assign the correct isomeric structure.[4] HMBC experiments can also provide definitive structural assignments through long-range proton-carbon couplings.[4]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield in Phenylhydrazine-based Pyrazole Synthesis

HydrazineDicarbonyl CompoundCatalyst/SolventReaction ConditionsYield (%)Reference
PhenylhydrazineEthyl acetoacetateNano-ZnONot specified95%[1][2]
Phenylhydrazine2-(trifluoromethyl)-1,3-diketoneEthanolReflux63%[1]
Phenylhydrazine1,3-DiketonesN,N-dimethylacetamideRoom Temperature59-98%[1][7]
Phenylhydrazineα,β-Unsaturated Ketone (Chalcone)Acetic acid, IodineNot specified70%[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

This protocol is adapted for enhanced regioselectivity.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in N,N-dimethylacetamide (DMAc).

  • Reagent Addition: Add the arylhydrazine (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Pyrazolines from Chalcones and Subsequent Oxidation

This two-step protocol is common for substrates derived from chalcones.[8]

  • Pyrazoline Synthesis:

    • Dissolve the chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[8][9]

    • Add phenylhydrazine (1.1 equivalents).

    • Reflux the mixture for an appropriate time (typically 2-4 hours), monitoring by TLC.[8]

    • Cool the reaction mixture, which may cause the pyrazoline product to precipitate. If not, pour into ice-cold water to induce precipitation.

    • Collect the solid by filtration, wash with water, and dry. The product can be recrystallized from ethanol.[9]

  • Oxidation to Pyrazole:

    • Dissolve the synthesized pyrazoline in DMSO.

    • Heat the solution under an oxygen atmosphere until TLC analysis indicates complete conversion to the pyrazole.

    • Cool the reaction mixture, add water, and extract the product with an organic solvent.

    • Purify the product using standard techniques.

Visualizations

Knorr_Pyrazole_Synthesis_Workflow Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Intermediates r1 Phenylhydrazine mix Condensation Reaction r1->mix r2 1,3-Dicarbonyl Compound r2->mix cond Select Solvent & Catalyst (e.g., DMAc, Ethanol) cond->mix intermediate Hydrazone/ Hydroxypyrazoline Intermediate mix->intermediate cyclize Intramolecular Cyclization & Dehydration product This compound cyclize->product intermediate->cyclize

Caption: Workflow for the Knorr synthesis of 1-phenylpyrazoles.

Troubleshooting_Regioisomers Troubleshooting Regioisomer Formation cluster_solutions Control Strategies start Unsymmetrical 1,3-Dicarbonyl Reaction problem Mixture of Regioisomers (1,3- and 1,5-) start->problem ph Adjust pH (Neutral/Basic Favors Selectivity) problem->ph Investigate solvent Change Solvent (e.g., DMAc) problem->solvent Investigate temp Lower Temperature problem->temp Investigate sterics Utilize Steric Hindrance on Dicarbonyl problem->sterics Consider goal Improved Regioselectivity ph->goal solvent->goal temp->goal sterics->goal

Caption: Decision logic for improving regioselectivity in pyrazole synthesis.

Pyrazoline_to_Pyrazole_Workflow Pyrazoline Oxidation Pathway cluster_oxidation Oxidation Methods start Chalcone + Phenylhydrazine Reaction intermediate Pyrazoline Isolated start->intermediate ox1 DMSO / O₂ intermediate->ox1 Choose Method ox2 Bromine (in situ) intermediate->ox2 Choose Method ox3 Electrochemical intermediate->ox3 Choose Method product Aromatic Pyrazole ox1->product ox2->product ox3->product

Caption: Oxidation methods for converting pyrazolines to pyrazoles.

References

Technical Support Center: Overcoming Solubility Challenges of 1-Phenylpyrazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-phenylpyrazole derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives is primarily due to their chemical structure. The presence of the phenyl group and other lipophilic substituents contributes to a hydrophobic nature, making them less soluble in aqueous assay buffers. The rigid structure of the pyrazole ring can also lead to strong crystal lattice energy, which requires significant energy to overcome for dissolution.

Q2: How can poor solubility of my this compound compound affect my assay results?

A2: Poor solubility can lead to several significant issues in assays:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in the assay medium will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).

  • Poor Reproducibility: Inconsistent precipitation can lead to high variability in results between experiments.

  • False Negatives: The compound may appear inactive if its concentration in solution is below the effective concentration required to elicit a biological response.

  • Assay Interference: Precipitated compound particles can interfere with assay detection methods, such as light scattering in optical assays.

Q3: What are the initial steps to take when I suspect my this compound derivative has solubility issues?

A3: Start with a visual inspection of your stock solution and the final assay solution. Look for any signs of precipitation, such as cloudiness, Tyndall effect (light scattering), or visible particles. If you are using a multi-well plate, inspect the wells under a microscope. If precipitation is observed, it is crucial to address the solubility before proceeding with the assay.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution from a DMSO stock into aqueous buffer.

This is a common phenomenon known as "solvent shock," where the compound crashes out of solution when the solvent environment changes from a high-concentration organic stock to a predominantly aqueous buffer.

Potential Cause Recommended Solution
High final DMSO concentration Keep the final DMSO concentration in the assay below 1%, and ideally below 0.1%, to minimize its effect on compound solubility and potential cellular toxicity.[1]
Rapid change in solvent polarity Instead of a single dilution step, perform a serial dilution of the DMSO stock in the aqueous buffer. This gradual change in the solvent environment can help maintain solubility.
Concentration exceeds kinetic solubility Determine the kinetic solubility of your compound in the specific assay buffer to identify the maximum achievable concentration without precipitation.
Issue 2: Compound precipitates over time during the assay incubation.

Precipitation can occur during the course of an experiment due to various factors.

Potential Cause Recommended Solution
Temperature changes Ensure that all solutions, including the assay buffer and compound dilutions, are pre-warmed to the assay temperature before mixing.
Interaction with assay components Components in the assay medium, such as proteins or salts, can interact with the compound and reduce its solubility. Consider using a simplified buffer system if possible, or employ solubilizing agents.
pH shifts The pH of the medium can affect the ionization state and solubility of the compound. Ensure the buffer system is robust enough to maintain a stable pH throughout the experiment.

Strategies for Enhancing Solubility

Co-solvents

The use of water-miscible organic solvents in the final assay buffer can significantly improve the solubility of hydrophobic compounds.

Quantitative Data: Solubility of Fipronil in Water and Organic Solvents

SolventSolubility (at 20°C)
Water (pH 5)1.9 mg/L[2][3]
Water (pH 9)2.4 mg/L[2][3]
Distilled Water1.9 mg/L[2]
Acetone545.9 g/L[2]
Dichloromethane22.3 g/L[2]
Hexane0.028 g/L[2]
Toluene3.0 g/L[2]

Experimental Protocol: Preparing a this compound Derivative using a Co-solvent

  • Prepare a high-concentration stock solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved; gentle warming (to 37°C) and vortexing can be used.

  • Perform serial dilutions: If lower concentrations are needed, perform serial dilutions of the stock solution in 100% DMSO.

  • Dilute into aqueous buffer: To prepare the final working solution, add a small volume of the DMSO stock (or diluted stock) to the pre-warmed aqueous assay buffer. The final DMSO concentration should ideally be below 0.5%.[4]

  • Mix thoroughly: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.

  • Visual inspection: Visually inspect the final solution for any signs of precipitation before adding it to the assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like this compound derivatives, forming inclusion complexes that are more water-soluble.[1]

Quantitative Data: Solubility Enhancement of Celecoxib with Cyclodextrins

Cyclodextrin (CD)Molar Ratio (Celecoxib:CD)Fold Increase in Dissolution Rate (compared to pure drug)Apparent Stability Constant (Kc, M-1)
β-Cyclodextrin1:1-341.5 - 881.5[5][6]
β-Cyclodextrin1:320-fold[7]665.0[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:321-fold[7]474.3[7]

Experimental Protocol: Solubilization using Cyclodextrins (Kneading Method)

  • Prepare a cyclodextrin paste: Place the desired molar ratio of the this compound derivative and the cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in a mortar.

  • Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the mortar to form a thick paste.

  • Knead the mixture: Knead the paste thoroughly for 30-60 minutes.

  • Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.

  • Pulverize and sieve: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Dissolve in aqueous buffer: The resulting powder is the drug-cyclodextrin inclusion complex, which can then be dissolved in the aqueous assay buffer.

Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds. Non-ionic surfactants like Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological assays as they are generally less denaturing to proteins than ionic surfactants.[8]

Quantitative Data: Solubility Enhancement of Celecoxib with Non-ionic Surfactants

Surfactant (5% solution)Solubility of Celecoxib (µg/mL)Fold Increase vs. Water (2.0 ± 0.1 µg/mL)
Cremophor® RH 401434.7 ± 16.4~717
Labrasol®1024.1 ± 27.9~512
Soluplus®823.1 ± 30.7~412
Poloxamer 407622.4 ± 22.0~311
Ryoto Sugar Ester P-1670407.5 ± 0.6~204
Ryoto Sugar Ester L-1695329.3 ± 7.2~165
(Data from a study on solid dispersions containing non-ionic surfactants)[9]

Experimental Protocol: Using Surfactants to Prevent Precipitation

  • Determine the critical micelle concentration (CMC): If not known, determine the CMC of the chosen surfactant in your assay buffer. The surfactant concentration should be above its CMC to ensure micelle formation.

  • Prepare a surfactant-containing buffer: Add the surfactant to the assay buffer at a concentration above its CMC (e.g., 0.01% - 0.1% w/v for many common non-ionic surfactants).

  • Prepare the compound solution: Prepare a high-concentration stock of the this compound derivative in DMSO.

  • Dilute into the surfactant buffer: Dilute the DMSO stock directly into the surfactant-containing buffer. The micelles will help to solubilize the compound and prevent precipitation.

  • Equilibrate: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding it to the assay.

Mandatory Visualizations

Signaling Pathways

Below are diagrams of signaling pathways relevant to the mechanism of action of two well-known this compound derivatives, celecoxib and fipronil.

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Fipronil_Pathway cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Hyperexcitation Hyperexcitation (Toxicity) GABA_Receptor->Hyperexcitation Glutamate_Receptor Glutamate-gated Chloride Channel Glutamate_Receptor->Chloride_Influx Glutamate_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Fipronil Fipronil Fipronil->GABA_Receptor Inhibition Fipronil->Glutamate_Receptor Inhibition GABA GABA GABA->GABA_Receptor Glutamate Glutamate Glutamate->Glutamate_Receptor

Caption: Fipronil's mechanism of action on insect neuronal receptors.

Experimental Workflow

Solubility_Workflow Start Start: Poorly Soluble This compound Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Solubility_Test Determine Kinetic Solubility in Assay Buffer Prep_Stock->Solubility_Test Is_Soluble Is Solubility Sufficient? Solubility_Test->Is_Soluble Proceed Proceed with Assay Is_Soluble->Proceed Yes Troubleshoot Troubleshoot Solubility Is_Soluble->Troubleshoot No Co_solvent Optimize Co-solvent Concentration Troubleshoot->Co_solvent Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin Surfactant Use Surfactants Troubleshoot->Surfactant Re_evaluate Re-evaluate Solubility Co_solvent->Re_evaluate Cyclodextrin->Re_evaluate Surfactant->Re_evaluate Re_evaluate->Is_Soluble

Caption: A logical workflow for addressing solubility issues of this compound derivatives.

References

Optimizing reaction conditions for the N-arylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-arylation of pyrazoles?

The main challenges in the N-arylation of pyrazoles stem from several factors:

  • Regioselectivity: For unsymmetrical pyrazoles, controlling which of the two pyrazole nitrogen atoms is arylated can be difficult.[1]

  • Steric Hindrance: Bulky substituents on either the pyrazole ring or the aryl halide can impede the reaction.[1]

  • Competing N-arylation: The presence of other nucleophilic nitrogen atoms, such as exocyclic amino groups, can lead to the formation of side products.[1]

  • Mono- versus Di-arylation: Achieving selective mono-arylation can be challenging, as di-arylation may occur, especially with highly reactive aryl halides.[1]

  • Catalyst Inhibition: Certain functional groups on the substrates can chelate to the metal catalyst, leading to inhibition or altered reactivity.[1]

Q2: Which catalytic system is generally preferred for the N-arylation of pyrazoles: Palladium or Copper?

Both palladium-catalyzed (Buchwald-Hartwig amination) and copper-catalyzed (Ullmann condensation) systems are effective for the N-arylation of pyrazoles.[1][2] The choice depends on the specific substrates and desired outcome:

  • Palladium-catalyzed reactions often offer milder reaction conditions and broader functional group tolerance. Ligands like tBuBrettPhos have shown high efficiency.

  • Copper-catalyzed reactions are a classic method and can be more cost-effective.[2][3][4][5] Diamine ligands are commonly used with copper catalysts to achieve good yields.[2][3][4][5] Interestingly, in cases of competing N-arylation (e.g., in aminopyrazoles), copper-catalyzed Ullmann reactions can selectively lead to the arylation of the endocyclic nitrogen atoms, complementing palladium catalysis which may favor the exocyclic amino group.[6]

Q3: How do I improve regioselectivity in the N-arylation of unsymmetrical pyrazoles?

Achieving high regioselectivity is a common challenge.[7] The outcome is influenced by steric and electronic factors:

  • Steric Hindrance: Alkylation and arylation generally favor the less sterically hindered nitrogen atom.[7] For instance, if a bulky substituent is at the 3-position, the incoming aryl group will preferentially add to the N1 position.

  • Catalyst and Ligand Choice: The steric and electronic properties of the ligand can significantly influence regioselectivity.[1] Experimenting with different ligands is crucial.

  • Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can direct the arylation to the desired position.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-arylation of pyrazoles in a question-and-answer format.

Problem 1: Low or No Conversion to the N-arylated Product.

Q: I am not observing any product formation, or the yield is very low. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Conversion

start Low/No Conversion catalyst Check Catalyst System (Pd or Cu) start->catalyst Is the catalyst active? Is the ligand appropriate? base Evaluate Base (Strength & Solubility) catalyst->base Catalyst system seems okay. catalyst_sol Solution: - Use fresh catalyst/ligand. - Screen different ligands. catalyst->catalyst_sol solvent Assess Solvent (Anhydrous & Polarity) base->solvent Base is suitable. base_sol Solution: - Use a stronger base (e.g., Cs2CO3, K3PO4). - Ensure anhydrous conditions. base->base_sol temperature Optimize Temperature solvent->temperature Solvent is appropriate. solvent_sol Solution: - Use anhydrous solvent (e.g., Toluene, Dioxane, DMF). - Ensure all components are soluble. solvent->solvent_sol reagents Verify Reagent Quality temperature->reagents Temperature is optimized. temp_sol Solution: - Incrementally increase temperature. - Monitor for decomposition. temperature->temp_sol reagents_sol Solution: - Check purity of starting materials. - Use a more reactive aryl halide (I > Br > Cl). reagents->reagents_sol

Caption: Troubleshooting workflow for low or no product conversion.

  • Inadequate Base: The base must be strong enough to deprotonate the pyrazole N-H.[1]

    • Solution: Switch to a stronger base such as Cs₂CO₃, K₃PO₄, or NaH.[7] Ensure the use of anhydrous conditions as water can quench the base.

  • Sub-optimal Solvent: The solvent must be anhydrous and capable of dissolving all reaction components.[1]

    • Solution: Common anhydrous solvents for N-arylation include toluene, dioxane, and DMF.[1] The polarity of the solvent can influence the reaction rate.

  • Low Reaction Temperature: N-arylation of sterically hindered substrates often requires elevated temperatures.[1]

    • Solution: Incrementally increase the reaction temperature while monitoring for any decomposition of starting materials or products.

  • Catalyst/Ligand Issues: The catalyst may be inactive or the ligand may not be suitable for the specific substrate.

    • Solution: Use fresh catalyst and screen a variety of ligands with different steric and electronic properties.

Problem 2: Formation of Multiple Products (Regioisomers or Side-products).

Q: My reaction is producing a mixture of N1 and N2 arylated isomers, or I am observing arylation on other parts of my molecule. How can I improve the selectivity?

A: The formation of multiple products is a common issue, especially with substituted pyrazoles or molecules with multiple nucleophilic sites.

Logical Flow for Improving Reaction Selectivity

start Multiple Products Formed regioisomers N1 vs. N2 Isomers start->regioisomers side_products Competing N-Arylation start->side_products regio_sol1 Modify Sterics: - Bulky groups on pyrazole favor arylation at the less hindered N. regioisomers->regio_sol1 regio_sol2 Screen Ligands: - Ligand properties can strongly influence regioselectivity. regioisomers->regio_sol2 side_prod_sol1 Protecting Groups: - Protect competing nucleophilic groups (e.g., -NH2 with Boc). side_products->side_prod_sol1 side_prod_sol2 Adjust Conditions: - Lowering temperature may favor pyrazole N-arylation over amino group arylation. side_products->side_prod_sol2 side_prod_sol3 Change Catalyst: - Cu-catalysis may favor endocyclic N-arylation over exocyclic amines. side_products->side_prod_sol3

Caption: Strategies for improving reaction selectivity.

  • Competing N-arylation on Amino Groups:

    • Solution 1: Protect the amino groups with a suitable protecting group (e.g., Boc, Ac) before the N-arylation reaction. The protecting group can be removed in a subsequent step.[1]

    • Solution 2: Lowering the reaction temperature may increase the selectivity for pyrazole N-arylation over amino group arylation.[1]

    • Solution 3: The choice of catalyst can influence the site of arylation. Copper-catalyzed Ullmann reactions have been reported to selectively arylate the endocyclic nitrogen atoms in the presence of an exocyclic primary amino group.[6]

  • Formation of Regioisomers:

    • Solution: As previously mentioned, steric hindrance plays a key role. Arylation will generally favor the less sterically hindered nitrogen. The choice of ligand is also critical and screening different ligands is recommended.

Problem 3: Di-arylation Product is Observed.

Q: I am getting a significant amount of di-arylated product. How can I favor mono-arylation?

A: Achieving selective mono-arylation can be challenging, especially with reactive aryl halides.[1]

  • Solution 1: Carefully control the stoichiometry of the aryl halide. Using a slight excess of the pyrazole substrate may favor mono-arylation.[1]

  • Solution 2: Use a less reactive aryl halide if possible (e.g., aryl bromide instead of aryl iodide).[1]

  • Solution 3: Reduce the reaction temperature and/or time to minimize the formation of the di-arylated product.[1] Monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-arylated product is maximized.[1]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the N-arylation of pyrazoles based on literature findings.

Table 1: Copper-Catalyzed N-Arylation of Pyrazoles

Catalyst/LigandBaseSolventTemperature (°C)Aryl HalideYield (%)Reference
CuI / N,N'-dimethylethylenediamineK₃PO₄Dioxane110Aryl Iodide/Bromide75-95[2]
CuI / (S)-pyrrolidinylmethylimidazoleCs₂CO₃Toluene110Aryl Bromide/Chloride80-98[8]
Cu₂O / N-ligand-BCs₂CO₃DMF120-140Aryl IodideHigh[9]
Salen-Cu(II)NaOHDMSO100Aryl Iodide/Bromide77-95[10]

Table 2: Palladium-Catalyzed N-Arylation of Pyrazoles

Catalyst/LigandBaseSolventTemperature (°C)Aryl HalideYield (%)Reference
Pd₂(dba)₃ / tBuBrettPhosK₃PO₄Toluene100Aryl Triflates80-95[11]

Experimental Protocols

General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles

This protocol is adapted from the work of Buchwald and colleagues.[2][12]

Experimental Workflow

start Reaction Setup reagents Add CuI, Pyrazole, and Base to Schlenk Tube start->reagents inert Evacuate and Backfill with Argon (3x) reagents->inert addition Add Solvent, Aryl Halide, and Diamine Ligand inert->addition reaction Heat Reaction Mixture with Stirring addition->reaction workup Work-up reaction->workup cool Cool to Room Temperature workup->cool extract Dilute with Water and Extract with Organic Solvent cool->extract wash Wash Organic Layers with Water and Brine extract->wash dry Dry Organic Layer, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for N-arylation.

  • Reaction Setup: To a resealable Schlenk tube, add CuI (5-10 mol%), the pyrazole (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle two more times.

  • Reagent Addition: Add the anhydrous solvent (e.g., dioxane), the aryl halide (1.2 equiv), and the diamine ligand (10-20 mol%) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Note on Microwave-Assisted Synthesis:

Microwave-assisted synthesis can significantly reduce reaction times for N-arylation of pyrazoles, often completing within minutes.[13][14] This method is particularly effective for preparing 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile or α-cyanoketones in an acidic aqueous medium.[13][14] Typical conditions involve heating the reactants in 1 M HCl at 150 °C in a microwave reactor for 10-15 minutes.[14]

References

Troubleshooting guide for 1-Phenylpyrazole purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-phenylpyrazole and its derivatives by chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of this compound from Impurities Incorrect mobile phase polarity.Optimize the solvent system. For normal-phase chromatography on silica gel, a mixture of hexane and ethyl acetate is common. Start with a low polarity mixture (e.g., 19:1 hexane/ethyl acetate) and gradually increase the polarity.[1][2] For reverse-phase HPLC, a mixture of acetonitrile and water is often used.[3][4]
Co-elution of isomers.The synthesis of substituted pyrazoles can result in regioisomers, which may have very similar polarities.[5][6] Consider using a longer column, a shallower gradient, or a different stationary phase to improve resolution.[5]
Column overloading.The amount of crude material is too high for the column size. As a general rule, use 50-100 times the weight of silica gel to the weight of the crude product for column chromatography.[1] If you suspect overloading in HPLC, dilute your sample and reinject.[7]
Peak Broadening or Tailing in HPLC Secondary interactions with the stationary phase.For basic compounds like pyrazoles, interactions with residual silanols on the silica can cause tailing.[7] Adding a small amount of a modifier like triethylamine to the mobile phase can mitigate this. For reverse-phase, adjusting the pH of the mobile phase to be at least 1.5-2 pH units away from the analyte's pKa can ensure a single ionic form and improve peak shape.[7]
Extra-column volume.Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.[7]
Sample solvent incompatibility.Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed, inject the smallest possible volume.[7]
Compound Not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the eluent. If the compound is still not eluting, consider a stronger solvent system.
Compound decomposition on silica.Some compounds are unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[8] If instability is an issue, consider using a different stationary phase like alumina or a deactivated silica gel.[8]
Irregular Flow Rate or High Backpressure Clogged frit or column.This can be caused by precipitated sample or fine particles from the silica.[9] Ensure your sample is fully dissolved and consider filtering it before loading. If the column is clogged, it may need to be repacked or replaced.
Air bubbles in the system.Thoroughly degas your solvents before use. If you see bubbles in the column, you may need to repack it.
Product is Contaminated with an Isomeric Impurity Incomplete separation of regioisomers.The synthesis of 1-phenylpyrazoles from unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers.[5][6] These can be difficult to separate. Column chromatography on silica gel is the most common method for their separation.[5][6] Careful optimization of the mobile phase is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the column chromatography of this compound on silica gel?

A1: A common starting point for the purification of phenylpyrazole derivatives is a non-polar mixture, such as hexane/ethyl acetate in a 19:1 ratio.[1][2] The polarity can then be gradually increased by adding more ethyl acetate to elute the desired compound.

Q2: My this compound derivative is a solid. How should I load it onto the column?

A2: There are two common methods for loading a solid sample. You can dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and apply it to the top of the column.[1] Alternatively, you can use a dry loading technique: dissolve the crude product in a solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Q3: How can I monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is used to monitor the separation.[3] Collect fractions of the eluent and spot them on a TLC plate. By comparing the spots to your crude material and a pure standard (if available), you can identify which fractions contain your desired product.

Q4: I see two spots on the TLC that are very close together. What could they be?

A4: If your synthesis involved an unsymmetrical starting material, you might have formed regioisomers.[5][6] These isomers often have very similar Rf values and can be challenging to separate.

Q5: Can I use reverse-phase chromatography for this compound purification?

A5: Yes, reverse-phase high-performance liquid chromatography (HPLC) is a suitable method for analyzing and purifying this compound.[4] A common mobile phase is a mixture of acetonitrile and water, sometimes with an acid modifier like formic or phosphoric acid.[3][4]

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and may need to be optimized for specific derivatives.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product).[1]
  • In a beaker, make a slurry of the silica gel with your initial, low-polarity mobile phase (e.g., hexane).
  • Secure a glass column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
  • Pour the silica gel slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

2. Sample Loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent and carefully apply it to the top of the silica bed.[1]
  • Dry Loading: Dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin elution by opening the stopcock. Start with a low-polarity solvent system (e.g., hexane/ethyl acetate 19:1).[2]
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you can increase the percentage of ethyl acetate in hexane.[1]

4. Fraction Collection and Analysis:

  • Collect the eluting solvent in fractions.
  • Analyze the fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the chromatographic purification of phenylpyrazole derivatives.

ParameterColumn ChromatographyHPLC
Stationary Phase Silica gel (40-63 µm)[1]C18 reverse-phase (5 µm)[3]
Mobile Phase Hexane/Ethyl Acetate (gradient)[1][2]Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% formic or phosphoric acid[3]
Flow Rate Gravity or low pressure1.0 mL/min[3]
Detection TLC with UV visualizationUV at 254 nm[3]

Diagrams

Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow start_node Start: Purification Issue (e.g., Poor Separation, Broad Peaks) check_tlc Review TLC Data (Crude & Fractions) start_node->check_tlc assess_separation Are Spots Well Separated? check_tlc->assess_separation assess_streaking Is there Streaking or Tailing? check_tlc->assess_streaking poor_sep_path Poor Separation assess_separation->poor_sep_path No end_node Successful Purification assess_separation->end_node Yes streaking_path Streaking / Tailing assess_streaking->streaking_path Yes optimize_solvent Optimize Mobile Phase (Adjust Polarity / Gradient) poor_sep_path->optimize_solvent check_loading Check Sample Load (Reduce Amount if Overloaded) poor_sep_path->check_loading add_modifier Add Mobile Phase Modifier (e.g., Triethylamine for Tailing) streaking_path->add_modifier change_stationary_phase Consider Different Stationary Phase (e.g., Alumina, Deactivated Silica) optimize_solvent->change_stationary_phase optimize_solvent->end_node check_loading->optimize_solvent check_loading->end_node change_stationary_phase->end_node add_modifier->optimize_solvent add_modifier->end_node

Caption: A flowchart for troubleshooting common issues in this compound chromatography.

References

Strategies to reduce by-product formation in 1-Phenylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of 1-Phenylpyrazole and related derivatives.

Frequently Asked Questions (FAQs)

Issue 1: Formation of Regioisomeric By-products

Question: My reaction is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity for the desired 1,3-substituted product over the 1,5-isomer?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, arising from the reaction of the two different nitrogen atoms of phenylhydrazine with the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound.[1][2] The selectivity is highly dependent on reaction conditions.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. Aprotic dipolar solvents are known to give better results than polar protic solvents like ethanol.[2] Solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can significantly enhance regioselectivity.[1][2]

  • Control Reaction Temperature: Running the reaction at room temperature can favor the formation of one isomer by leveraging small differences in activation energies.[1]

  • pH and Catalyst Control:

    • Neutral/Basic Conditions: The nitrogen atom further from the phenyl group is more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.[1]

    • Acidic Conditions: Protonation of the more basic nitrogen can occur, leading the other nitrogen to initiate the attack, thus altering the isomeric ratio.[1] Use only the minimum amount of acid catalyst required.

  • Consider Substituent Effects:

    • Steric Hindrance: A bulky group on the 1,3-dicarbonyl will generally direct the initial attack to the less sterically hindered carbonyl group.[1]

    • Electronic Effects: Electron-withdrawing groups can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

Issue 2: Incomplete Reaction and Intermediate Formation

Question: My final product appears to be a pyrazoline or a hydrazone, not the fully aromatized pyrazole. How can I drive the reaction to completion?

Answer: Incomplete cyclization or aromatization can lead to the isolation of hydrazone or pyrazoline intermediates.[1]

Troubleshooting Steps:

  • Confirm Intermediate Formation: Characterize the product using NMR spectroscopy. Pyrazolines will show characteristic signals for non-aromatic, saturated protons, which are absent in the final pyrazole.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the temperature or adding more catalyst.[1]

  • Promote Aromatization: The conversion of a pyrazoline intermediate to the final pyrazole is an oxidation step. If you have isolated the pyrazoline, you may need to introduce a mild oxidizing agent or adjust the reaction conditions (e.g., exposure to air over time, higher temperature) to facilitate aromatization.[1]

  • Prevent Hydrazine Decomposition: Phenylhydrazine can decompose, especially at higher temperatures, leading to lower yields and tar formation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.[1]

Issue 3: Formation of Salt By-products

Question: I'm observing the formation of pyrazolium salts in my product. How can I prevent this?

Answer: Pyrazolium salts typically form under strongly acidic conditions when the basic nitrogen atom of the pyrazole ring gets protonated.[1] This can complicate the work-up and purification process.

Troubleshooting Steps:

  • Minimize Acid Catalyst: Use only the minimum catalytic amount of acid necessary to promote the reaction.

  • Use Neutral or Basic Conditions: If the specific reaction allows, performing the synthesis under neutral or basic conditions will prevent the formation of these salts.[1]

  • Neutralize Before Work-up: Before extraction, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to deprotonate any pyrazolium salts that may have formed.

Issue 4: Product Purification and Isolation

Question: My final product is an oil that won't crystallize, or it is a discolored (yellow/brown) solid. What purification strategies should I use?

Answer: Purification issues are often caused by residual impurities, solvents, or oxidized side products.

Troubleshooting Steps:

  • For Oily Products:

    • Assess Purity: Analyze a sample by TLC or LC-MS. If significant impurities are present, column chromatography is necessary before attempting crystallization.[3]

    • Induce Crystallization: If the product is pure but oily, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

    • Trituration: Add a solvent in which the desired product is insoluble (e.g., cold hexanes or diethyl ether) and stir or sonicate the mixture. This can wash away soluble impurities and induce solidification of the product.[3]

  • For Discolored Products:

    • Identify Cause: A yellow or brown color often indicates oxidized impurities, as the hydrazinyl group can be sensitive to air.[3]

    • Recrystallization with Decolorization: Dissolve the crude product in a minimal amount of a hot solvent. Add a small amount of activated charcoal to adsorb colored impurities, heat for a few minutes, and perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to obtain pure crystals.[3]

  • Column Chromatography:

    • Caution with Silica Gel: The basic nitrogen atoms in pyrazoles can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[3]

    • Recommended Method: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a base like triethylamine (~1%). Alternatively, use a neutral stationary phase like alumina.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Yield & Regioselectivity
1,3-Dicarbonyl CompoundPhenylhydrazineSolvent / CatalystTemperatureOutcomeYield (%)Reference
Ethyl acetoacetatePhenylhydrazineNano-ZnONot SpecifiedHigh yield of 1,3,5-substituted pyrazole95%[2]
1,3-DiketonesArylhydrazinesN,N-Dimethylacetamide (DMAc)Room TempHigh regioselectivity for 1,3-isomer59-98%[1]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolRoom TempEquimolar mixture of regioisomers~75% (total)[2]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineDMAc / HClNot SpecifiedHigh selectivity (98:2) for one isomer74-77%[2]
1,3-DicarbonylsPhenylhydrazineIonic Liquid ([EMIm]Cl)Room TempGood to excellent yieldsModerate to Good

Experimental Protocols

Protocol 1: Regioselective Synthesis using DMAc

This protocol is adapted from methodologies that report high regioselectivity.[1][2]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in N,N-dimethylacetamide (DMAc), add the arylhydrazine (1.0 equivalent).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and dry it. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-aryl-substituted pyrazole.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid pyrazole product.[3]

  • Solvent Selection: Choose a solvent that dissolves the compound when hot but in which it is poorly soluble at room temperature. Common choices include ethanol, methanol, or acetone, often mixed with water.[3]

  • Dissolution: Place the crude solid in a flask and add a minimum amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities or charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]

Visualizations

Diagrams of Pathways and Workflows

G cluster_start cluster_conditions cluster_products Phenylhydrazine Phenylhydrazine Acidic Acidic Conditions (e.g., EtOH, AcOH) Phenylhydrazine->Acidic Neutral Neutral/Aprotic Conditions (e.g., DMAc, RT) Phenylhydrazine->Neutral Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Dicarbonyl->Acidic Dicarbonyl->Neutral Isomer1 1,5-Regioisomer (By-product) Acidic->Isomer1 Protonation alters regioselectivity Isomer2 1,3-Regioisomer (Desired Product) Acidic->Isomer2 Mixture often formed Neutral->Isomer2 Favors attack by more nucleophilic nitrogen

Caption: Reaction pathway for controlling regioselectivity in this compound synthesis.

G Start Starting Materials (Phenylhydrazine + 1,3-Dicarbonyl) Condensation Condensation Start->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Byproduct1 Incomplete Cyclization (By-product) Hydrazone->Byproduct1 Stalled Reaction/ Low Temperature Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Aromatization Oxidation/ Aromatization Pyrazoline->Aromatization Byproduct2 Incomplete Aromatization (By-product) Pyrazoline->Byproduct2 Insufficient Oxidizing Conditions Product Desired this compound Product Aromatization->Product

Caption: General synthesis workflow showing key intermediates and common by-product pathways.

G Problem Problem Encountered (e.g., Low Yield, Impure Product) CheckTLC Analyze reaction mixture/product by TLC or LC-MS Problem->CheckTLC ImpurityType What is the issue? CheckTLC->ImpurityType SM_Remaining Starting Material Remains ImpurityType->SM_Remaining Incomplete Reaction Isomers Mixture of Regioisomers ImpurityType->Isomers Poor Selectivity OtherImpurity Other Impurities/ Coloration ImpurityType->OtherImpurity Side Reactions/ Degradation Action_SM Increase Temp/Time or Add Catalyst SM_Remaining->Action_SM Action_Isomers Change Solvent (DMAc) Adjust Temp/pH Isomers->Action_Isomers Action_Purify Purify: - Recrystallization - Chromatography (Alumina or  deactivated Silica) OtherImpurity->Action_Purify Solution Pure Product Action_SM->Solution Action_Isomers->Solution Action_Purify->Solution

Caption: Troubleshooting flowchart for identifying and resolving synthesis issues.

References

Technical Support Center: Refining Assay Parameters for Consistent 1-Phenylpyrazole Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent measurement of 1-Phenylpyrazole activity. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how is it typically measured?

A1: The primary mechanism of action for insecticidal 1-Phenylpyrazoles, like the well-studied compound fipronil, is the blockade of GABA-gated chloride channels (GABA-A receptors) in the central nervous system of insects.[1][2][3] This antagonism prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the insect.[2][3] The activity is typically measured using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing insect GABA receptors, or radioligand binding assays.[4][5]

Q2: I am observing inconsistent results in my insect cell line cytotoxicity assays (e.g., MTT assay) with this compound. What are the potential causes?

A2: Inconsistent results in cytotoxicity assays with this compound can stem from several factors:

  • Compound Precipitation: this compound and its derivatives can be hydrophobic and may precipitate in aqueous cell culture media, especially at higher concentrations. This reduces the effective concentration of the compound in contact with the cells.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability in the final readout.

  • Incomplete Solubilization of Formazan Crystals: In MTT assays, incomplete dissolution of the purple formazan crystals before reading the absorbance is a common source of error.

  • Interaction with Assay Reagents: Some compounds can directly reduce the MTT reagent, leading to a false positive signal for cell viability.

Q3: My this compound compound shows low aqueous solubility. How can I prepare my stock and working solutions to avoid precipitation during the assay?

A3: Due to the hydrophobic nature of many phenylpyrazole compounds, careful preparation of solutions is crucial. Here are some best practices:

  • Use of Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).

  • Stepwise Dilution: When preparing working solutions, perform serial dilutions in the same organic solvent before the final dilution into the aqueous assay buffer. This gradual change in solvent polarity can help prevent precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same final solvent concentration to account for any effects of the solvent itself.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solution.

Q4: I am performing a DPPH assay to measure the antioxidant potential of a this compound derivative and my results have high variability. What could be the cause?

A4: High variability in DPPH assays can be caused by several factors:

  • Light Sensitivity of DPPH: The DPPH radical is light-sensitive and can degrade, leading to inconsistent baseline readings. Always prepare the DPPH solution fresh and keep it in the dark.

  • Reaction Time: The reaction between the antioxidant and DPPH may not have reached its endpoint, leading to variable readings. It is important to establish a time-course to determine the optimal incubation time.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.

  • Compound Color: If the this compound derivative itself is colored, it can interfere with the absorbance reading at the wavelength used to measure DPPH scavenging. A compound-only control should be included to correct for this.

Troubleshooting Guides

Troubleshooting Inconsistent GABA Receptor Activity Measurements (Electrophysiology)
Problem Potential Cause Recommended Solution
No or weak response to this compound Poor expression of GABA receptors in the expression system (Xenopus oocytes or cell lines).Verify receptor expression using a positive control agonist (e.g., GABA). Optimize the amount of cRNA injected into oocytes or the transfection protocol for cell lines.
Compound degradation or precipitation.Prepare fresh stock solutions. Ensure the final concentration of the compound in the recording solution is below its solubility limit.
High variability between recordings Inconsistent health of oocytes or cells.Use healthy, robust oocytes or cells from a consistent passage number. Maintain a stable recording temperature.
"Run-down" of the GABA-induced current over time.Allow for a sufficient recovery period between compound applications. Monitor the baseline GABA response to ensure it is stable before applying the test compound.
Unstable baseline current Poor seal resistance in patch-clamp recordings.Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. Use high-quality recording pipettes.
Contamination of recording solutions.Use freshly prepared and filtered solutions.
Troubleshooting Inconsistent Cytotoxicity Assay (MTT) Results
Problem Potential Cause Recommended Solution
High background absorbance Contamination of cell culture with bacteria or yeast.Regularly check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium.
Direct reduction of MTT by the this compound compound.Run a cell-free control with the compound and MTT reagent to check for direct reduction. If this occurs, consider an alternative cytotoxicity assay (e.g., LDH release assay).
Irregular or non-reproducible dose-response curves Compound precipitation at higher concentrations.Visually inspect the wells for precipitation. Determine the solubility limit of the compound in the culture medium and test concentrations below this limit. Consider using a different solvent or a solubilizing agent if compatible with the cells.
"Edge effect" in 96-well plates due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Low absorbance readings across the plate Insufficient number of viable cells.Optimize the initial cell seeding density to ensure an adequate number of metabolically active cells at the time of the assay.
Incomplete solubilization of formazan crystals.Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking after adding the solubilization buffer. Visually confirm dissolution under a microscope before reading the plate.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Insect GABA Receptors

This protocol is adapted for measuring the binding of a radiolabeled ligand to insect GABA receptors in the presence of a competing unlabeled ligand like this compound.

Materials:

  • Insect cell line expressing the target GABA receptor (e.g., Sf9 cells)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl)

  • Radioligand (e.g., [³H]EBOB - ethynylbicycloorthobenzoate)

  • Unlabeled this compound

  • Non-specific binding control (e.g., high concentration of unlabeled picrotoxin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest insect cells and wash with cold PBS.

    • Resuspend cells in lysis buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension

      • 50 µL of binding buffer containing the radioligand at a fixed concentration (e.g., 2 nM [³H]EBOB)

      • 50 µL of binding buffer containing varying concentrations of unlabeled this compound (for competition curve) or the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: Insect Cell Line Cytotoxicity (MTT Assay)

This protocol describes a standard MTT assay to assess the cytotoxic effects of this compound on an insect cell line (e.g., Sf9).

Materials:

  • Insect cell line (e.g., Sf9)

  • Complete insect cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed insect cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 27°C for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 27°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 27°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate for at least 4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to receptor Phenylpyrazole This compound Phenylpyrazole->GABA_Receptor Blocks channel Chloride_in Chloride Influx (Hyperpolarization) GABA_Receptor->Chloride_in Opens channel Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Leads to

Caption: this compound Signaling Pathway

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Insect Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compound Dilutions B->D C Prepare this compound Serial Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Buffer G->H I Incubate & Read Absorbance H->I

Caption: Experimental Workflow for MTT Assay

G start Inconsistent Assay Results q1 Is the compound soluble in the assay buffer? start->q1 sol_proc Follow solubility troubleshooting q1->sol_proc No q2 Are controls behaving as expected? q1->q2 Yes a1_yes Yes a1_no No sol_proc->q1 ctrl_proc Check reagent stability and preparation q2->ctrl_proc No q3 Is there high variability between replicates? q2->q3 Yes a2_yes Yes a2_no No ctrl_proc->q2 rep_proc Review pipetting technique and cell seeding consistency q3->rep_proc Yes end_node Consult specific assay troubleshooting guide q3->end_node No a3_yes Yes a3_no No rep_proc->q3

Caption: Logical Troubleshooting Workflow

References

Technical Support Center: Addressing Resistance to 1-Phenylpyrazole-Based Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to 1-phenylpyrazole-based insecticides, such as fipronil.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound insecticides?

A1: The two main mechanisms are:

  • Target-site insensitivity: This involves mutations in the insect's GABA receptor, the target for phenylpyrazoles. A common mutation is the A302S substitution in the Rdl (resistance to dieldrin) gene, which can confer cross-resistance to fipronil.[1][2][3][4]

  • Metabolic resistance: This occurs when insects have enhanced detoxification enzymes that break down the insecticide before it can reach its target. The primary enzyme families involved are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[2][3][5][6]

Q2: My insect population is showing reduced susceptibility to fipronil in bioassays. Does this automatically mean resistance has developed?

A2: Not necessarily. While reduced susceptibility is an indicator, other factors can influence bioassay results. These include:

  • Operational factors: Improper application of the insecticide in the field, or incorrect procedures in the lab.[1]

  • Insect health and age: The physiological state of the insects can affect their tolerance.[7][8]

  • Environmental conditions: Temperature and humidity can impact insecticide efficacy and insect metabolism.[1]

It is crucial to conduct further investigations, such as synergist bioassays and molecular testing, to confirm the presence of a heritable resistance mechanism.[9][10]

Q3: Can resistance to other insecticides, like pyrethroids, confer cross-resistance to fipronil?

A3: Cross-resistance is possible, particularly through metabolic resistance mechanisms.[11] For instance, elevated levels of P450s that detoxify pyrethroids might also be capable of metabolizing fipronil.[2][3] However, target-site resistance to pyrethroids (e.g., mutations in the voltage-gated sodium channel) does not confer resistance to fipronil, as they have different modes of action.[12]

Troubleshooting Guides

Problem 1: High variability in bioassay results.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inconsistent insect quality Use insects of a standardized age and from a healthy, non-stressed colony.[7][8]
Incorrect insecticide concentration Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution.[7][9]
Environmental fluctuations Conduct bioassays under controlled temperature and humidity conditions.[1]
Improper vial coating (for vial bioassays) Ensure even coating of the vials and complete evaporation of the solvent before introducing insects.[7]
Problem 2: No clear dose-response relationship in bioassays.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inappropriate concentration range Conduct preliminary range-finding experiments to determine the appropriate concentrations to test.[7]
Insecticide degradation Use fresh, properly stored insecticide. Protect from light and extreme temperatures.
Heterogeneous population The insect population may consist of a mix of susceptible, heterozygous, and homozygous resistant individuals.[2] Consider single-family rearing to investigate further.
Problem 3: Synergist assays are inconclusive.

Possible Causes & Solutions:

CauseTroubleshooting Step
Synergist concentration is too low or too high Optimize the synergist concentration to inhibit the target enzymes without causing direct toxicity to the insects.
Multiple resistance mechanisms The population may have both target-site and metabolic resistance. In this case, synergists will only partially restore susceptibility.[9]
Novel metabolic pathway The insects may be utilizing a metabolic pathway that is not inhibited by the synergists used.

Quantitative Data Summary

Table 1: Fipronil Resistance Ratios in Various Insect Species

Insect SpeciesPopulation/StrainResistance Ratio (RR50)Reference
Cimex lectularius (Bed Bug)Fuller Miller44.4-fold[2]
Cimex lectularius (Bed Bug)Winston Salem65.7-fold[2]
Cimex lectularius (Bed Bug)Shanda>985-fold[2]
Musca domestica (House Fly)Fipronil-selected strain430-fold[11]
Laodelphax striatellusFipronil-resistant strain112.1-fold[13]
Ctenocephalides felis (Cat Flea)Field Isolates0.11 - 2.21[1]
Solenopsis invicta (Red Imported Fire Ant)Guangzhou population105.71-fold[6]

Table 2: LC50 Values for Fipronil in Susceptible and Resistant Strains

Insect SpeciesStrainLC50Reference
Ctenocephalides felis (larvae)Multiple strains0.07 - 0.16 ppm
Ctenocephalides felis (adults)Multiple strains0.11 - 0.40 ng/flea

Experimental Protocols

Adult Vial Bioassay for Fipronil Resistance Monitoring

This protocol is adapted from established methods for assessing insecticide resistance.[7][9]

Materials:

  • Technical grade fipronil

  • Acetone (analytical grade)

  • 20 ml glass scintillation vials with screw caps

  • Repeating pipette

  • Vortex mixer

  • Fume hood

  • Healthy, active adult insects (2-5 days old)

  • Aspirator for transferring insects

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of technical grade fipronil in acetone to create a stock solution.

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution using acetone. The concentration range should be determined through preliminary experiments to bracket the expected LC50.[7]

  • Vial Coating:

    • Pipette 0.5 ml of each dilution into a glass vial. Use acetone alone for the control vials.

    • Roll and rotate the vials to ensure an even coating of the inner surface.

    • Place the vials on their side in a fume hood and allow the acetone to evaporate completely (approximately 2-3 hours).

  • Insect Exposure:

    • Introduce 10-25 adult insects into each vial using an aspirator.

    • Secure the cap (ensure it is not airtight to allow for ventilation).

    • Place the vials upright at a constant temperature and humidity.

  • Data Collection:

    • Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours). An insect is considered dead if it is unable to move when gently prodded.

    • If control mortality exceeds 10%, the assay should be repeated.[7]

  • Data Analysis:

    • Analyze the mortality data using probit analysis to calculate the LC50 (the concentration that kills 50% of the population) and its 95% confidence intervals.

    • The resistance ratio (RR) is calculated by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible population.

Synergist Bioassay to Investigate Metabolic Resistance

This protocol helps determine if metabolic enzymes are contributing to fipronil resistance.

Materials:

  • Fipronil and acetone as in the vial bioassay

  • Synergists:

    • Piperonyl butoxide (PBO) - inhibits P450s

    • S,S,S-tributyl phosphorotrithioate (DEF) - inhibits esterases

    • Diethyl maleate (DEM) - inhibits GSTs

  • All other materials from the vial bioassay protocol

Procedure:

  • Determine Synergist Concentration: First, determine the maximum sublethal concentration of each synergist by exposing insects to vials coated with the synergist alone.

  • Synergist Pre-exposure:

    • Coat vials with the pre-determined sublethal concentration of the synergist.

    • Introduce insects and pre-expose them for 1-2 hours.

  • Fipronil Exposure:

    • After pre-exposure, transfer the insects to vials coated with both the synergist and a range of fipronil concentrations.

    • Alternatively, insects can be exposed to a single diagnostic dose of fipronil with and without the synergist.

  • Data Collection and Analysis:

    • Record mortality as in the standard bioassay.

    • Calculate the LC50 for fipronil in the presence of each synergist.

    • A significant decrease in the LC50 (or a significant increase in mortality at a diagnostic dose) in the presence of a synergist indicates the involvement of the corresponding enzyme family in resistance.[2][9]

Molecular Assay for Detecting Target-Site Mutations (A302S)

This protocol outlines the general steps for detecting the A302S mutation in the Rdl gene.[10][14][15]

Materials:

  • Individual insect samples (live or preserved in ethanol)

  • DNA extraction kit

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the A302S mutation site)

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects using a commercial kit or standard protocols.

  • PCR Amplification:

    • Amplify the region of the Rdl gene containing the A302S mutation site using PCR.

    • Specific primers will vary depending on the insect species.

  • Genotyping:

    • The amplified PCR product can be genotyped using several methods:

      • DNA sequencing: This is the most definitive method to confirm the presence of the mutation and determine if the individual is homozygous susceptible, heterozygous, or homozygous resistant.

      • Allele-specific PCR (AS-PCR): This method uses primers that are specific to either the susceptible or resistant allele.

      • PCR-RFLP (Restriction Fragment Length Polymorphism): This method can be used if the mutation creates or destroys a restriction enzyme recognition site.

  • Data Analysis:

    • Determine the frequency of the resistant allele in the population.

    • Correlate the genotype with the phenotype (resistance level determined by bioassays).

Visualizations

G cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_PostNeuron Postsynaptic Neuron cluster_Fipronil Action of Fipronil GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds Chloride Chloride Ions (Cl-) GABA_R->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to Fipronil Fipronil Fipronil->GABA_R Blocks Channel

Caption: Signaling pathway of GABAergic inhibition and its disruption by fipronil.

G start Start: Suspect Fipronil Resistance bioassay Conduct Fipronil Bioassay (Dose-Response) start->bioassay susceptible Population is Susceptible bioassay->susceptible No significant difference from susceptible strain resistant Population shows Reduced Susceptibility bioassay->resistant Significantly higher LC50 synergist Perform Synergist Bioassays (PBO, DEF, DEM) resistant->synergist molecular Molecular Assays (e.g., Rdl gene sequencing) resistant->molecular metabolic Metabolic Resistance Confirmed synergist->metabolic Synergy observed no_synergy No significant synergy synergist->no_synergy target_site Target-Site Resistance Confirmed molecular->target_site Resistance mutation found combined Combined Resistance Mechanisms molecular->combined Mutation found & synergy observed no_synergy->molecular G cluster_Mechanisms Primary Resistance Mechanisms cluster_Enzymes Key Detoxification Enzyme Families cluster_Consequences Consequences target_site Target-Site Insensitivity Mutation in GABA Receptor (Rdl gene) reduced_efficacy Reduced Insecticide Efficacy target_site->reduced_efficacy metabolic Metabolic Resistance Enhanced detoxification enzymes p450 Cytochrome P450s metabolic->p450 esterases Esterases metabolic->esterases gsts Glutathione S-Transferases metabolic->gsts metabolic->reduced_efficacy cross_resistance Cross-Resistance to other insecticides metabolic->cross_resistance

References

Technical Support Center: Enhancing the Selectivity of 1-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of 1-phenylpyrazole derivatives for specific biological targets.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows activity against multiple targets. How can I improve its selectivity?

A1: Improving selectivity is a key challenge in drug development. A systematic approach involving both computational and experimental strategies is recommended. Consider the following:

  • Structural Modifications: Analyze the structure-activity relationship (SAR) of your compound and its analogs. Substitutions on the phenyl rings and the pyrazole core can significantly influence selectivity. For instance, in the context of MAO inhibitors, bulky aromatic groups at the C5 position of the pyrazoline ring may not be well-tolerated, while certain substitutions at the C3 position can orient selectivity towards the MAO-B isoform.

  • Pharmacophore Modeling: Utilize pharmacophore modeling to identify the key chemical features essential for binding to your desired target and those responsible for off-target effects. This can guide the rational design of more selective analogs.

  • Experimental Profiling: A tiered approach to experimental profiling is efficient. Start with broad off-target screening panels and then proceed to more focused assays on identified off-targets.

Q2: What is a selectivity index (SI) and how do I interpret it?

A2: The selectivity index (SI) is a quantitative measure of a compound's selectivity for a target of interest over an off-target. It is typically calculated as a ratio of the IC50 or Ki values. For example, for a COX-2 selective inhibitor, the SI would be calculated as:

SI = IC50 (COX-1) / IC50 (COX-2)[1]

A higher SI value indicates greater selectivity for the target of interest (in this case, COX-2).[2][3] An SI greater than 1 suggests selectivity for the target in the denominator.[4] The interpretation of the SI is crucial for evaluating a compound's therapeutic window; a higher SI generally suggests a lower likelihood of off-target side effects.[2][3]

Q3: I am observing poor solubility of my this compound derivative in my aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a common issue with pyrazole derivatives due to their often lipophilic nature. Here are some troubleshooting steps:

  • Co-solvents: Many pyrazole compounds are initially dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). If precipitation occurs upon dilution into your aqueous buffer, you can try increasing the percentage of the co-solvent in the final assay buffer.

  • pH Adjustment: For ionizable pyrazole derivatives, adjusting the pH of the assay buffer can significantly impact solubility.

  • Advanced Formulation: If basic methods are insufficient, consider advanced formulation strategies such as complexation with cyclodextrins or creating solid dispersions.

Q4: My assay results are inconsistent. What could be the cause?

A4: Inconsistent results in enzyme inhibition assays can stem from several factors:

  • Compound Instability: Your this compound derivative may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, light exposure). It is crucial to assess the chemical stability of your compound.

  • Assay Interference: The compound may be interfering with the assay technology itself rather than acting on the target. For example, some compounds can interfere with fluorescence-based readouts. Running appropriate controls, such as the assay without the enzyme, can help identify such interference.

  • Improper Reagent Handling: Ensure all assay components, especially the enzyme and substrate, are stored correctly and are freshly prepared. Thaw all components completely and mix gently before use.

Troubleshooting Guides

Issue 1: Low Selectivity for the Target Enzyme
Symptom Possible Cause Suggested Solution
The compound shows similar potency (IC50/Ki) against the target and off-target enzymes.The pharmacophore of the compound is not sufficiently optimized for the target's active site.- Perform SAR studies to identify functional groups that enhance selectivity. - Use computational docking to visualize binding modes and identify key interactions to exploit for selectivity. - Synthesize and test a focused library of analogs with modifications designed to disfavor binding to the off-target.
High background signal or non-specific inhibition.The compound may be aggregating at high concentrations or interfering with the assay components.- Visually inspect for precipitation in the assay wells. - Include detergents like Triton X-100 in the assay buffer to prevent aggregation. - Run counter-screens to identify assay artifacts (e.g., test for inhibition in the absence of the enzyme).[5]
Issue 2: Compound-Related Assay Problems
Symptom Possible Cause Suggested Solution
The compound precipitates out of solution during the assay.The compound has poor aqueous solubility.- Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer (ensure the solvent concentration does not affect enzyme activity). - Use a different buffer system or adjust the pH.
The observed inhibitory potency (IC50) changes with enzyme concentration.The compound may be a "tight-binding" inhibitor.- This indicates that the standard IC50 determination methods may not be accurate. - Consult specialized literature on the kinetics of tight-binding inhibitors for appropriate data analysis methods.[6]
The compound appears to be an irreversible inhibitor.The compound may be forming a covalent bond with the enzyme.- Perform washout experiments to determine if the inhibition is reversible. - Time-dependent inhibition assays can help characterize irreversible inhibitors.

Quantitative Data Summary

Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib150.04375
SC-558600.0193158
Phenylbutazone10250.4
Compound VIIa-0.2967.24[1]
Reference data may vary based on assay conditions.
Monoamine Oxidase (MAO) Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (MAO-A/MAO-B)
Compound P8> 1002.29> 43.67[4]
Compound P739.314.52.72[4]
Compound 3f0.00496--[7]
Selectivity can be isoform-specific, with some derivatives showing preference for MAO-A and others for MAO-B.[8][9]
Cannabinoid Receptor (CB) Binding Affinity
CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity
RNB-61-1.33CB2 Selective[10]
LY320135141>10,000CB1 Selective[11]
Ki values are indicative of binding affinity; a lower value denotes higher affinity.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[12]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorogenic substrate (e.g., COX Probe)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: a. To each well, add COX Assay Buffer, diluted COX Cofactor, and the COX Probe. b. Add the diluted test compound to the respective wells. Include DMSO-only wells as a control for total enzyme activity. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoamine Oxidase (MAO) Activity Assay (Fluorometric)

This is a general protocol for measuring MAO-A and MAO-B inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • Test compounds dissolved in DMSO

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in DMSO.

  • Assay Setup: a. In a 96-well plate, add the assay buffer. b. Add the diluted test compounds or controls to the appropriate wells. c. Add the MAO-A or MAO-B enzyme solution to all wells except the blank.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.

  • Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for CB1 and CB2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Binding Buffer (e.g., Tris-HCl with BSA)

  • Radioligand (e.g., [3H]CP55,940)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., WIN55,212-2)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In tubes or a 96-well plate, combine the binding buffer, cell membranes, and varying concentrations of the test compound.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells. For determining non-specific binding, add a high concentration of the non-specific binding control.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action Primary Assay Primary Assay Determine IC50 Determine IC50 Primary Assay->Determine IC50 Off-target Assays Off-target Assays Determine IC50->Off-target Assays Potent Hits Calculate SI Calculate SI Off-target Assays->Calculate SI Kinetic Assays Kinetic Assays Calculate SI->Kinetic Assays Selective Hits Determine Ki & MoA Determine Ki & MoA Kinetic Assays->Determine Ki & MoA Lead Optimization Lead Optimization Determine Ki & MoA->Lead Optimization

Caption: Workflow for inhibitor screening and selectivity assessment.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Compound Solubility Check Compound Solubility Inconsistent Results->Check Compound Solubility Precipitation? Precipitation? Check Compound Solubility->Precipitation? Optimize Buffer/Solvent Optimize Buffer/Solvent Precipitation?->Optimize Buffer/Solvent Yes Assess Compound Stability Assess Compound Stability Precipitation?->Assess Compound Stability No Degradation? Degradation? Assess Compound Stability->Degradation? Modify Storage/Handling Modify Storage/Handling Degradation?->Modify Storage/Handling Yes Evaluate Assay Interference Evaluate Assay Interference Degradation?->Evaluate Assay Interference No Run Controls Run Controls Evaluate Assay Interference->Run Controls

Caption: A logical workflow for troubleshooting inconsistent assay results.

Cannabinoid_Signaling Cannabinoid Agonist Cannabinoid Agonist CB1/CB2 Receptor CB1/CB2 Receptor Cannabinoid Agonist->CB1/CB2 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP decrease Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: Simplified cannabinoid receptor signaling pathway.

References

Technical Support Center: Quantification of 1-Phenylpyrazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 1-Phenylpyrazole in biological samples. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Question: Why am I observing a poor peak shape or peak tailing in my HPLC analysis?

Answer: Poor peak shape in HPLC is a common issue that can often be resolved by systematically checking several factors.

  • Column Choice and Condition: Ensure you are using a suitable column, such as a C18 reversed-phase column, which is effective for separating moderately polar compounds like this compound.[1] Column degradation can also lead to poor peak shape. Try flushing the column or replacing it if it's old or has been used with incompatible solvents.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound and its interaction with the stationary phase. Experiment with adjusting the pH. For instance, adding a small amount of an acid like formic or phosphoric acid can improve peak shape.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

  • Contamination: Contaminants in the sample, mobile phase, or HPLC system can interfere with the chromatography. Ensure you are using high-purity solvents and that your sample preparation method effectively removes interfering substances.

Question: My GC-MS analysis shows low sensitivity or no peak for this compound. What could be the problem?

Answer: Low sensitivity in GC-MS for this compound can stem from several sources.

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid volatilization of this compound without causing thermal degradation. A typical starting point is 250 °C.[1]

  • Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of some compounds. However, for this compound, direct injection is often successful.

  • Ion Source Contamination: A dirty ion source is a frequent cause of poor sensitivity in MS. Follow the manufacturer's instructions for cleaning the ion source.

  • Extraction Efficiency: The issue might be in your sample preparation. Inefficient extraction from the biological matrix will result in low analyte concentration being injected. Re-evaluate your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For blood samples, an alkaline LLE can be effective.[2]

Question: I am seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation. Protein precipitation is a simple method but may not be sufficient for complex matrices.[3] Consider using a more rigorous technique like liquid-liquid extraction or solid-phase extraction to remove more of the interfering components.

  • Chromatographic Separation: Optimize your HPLC method to ensure that this compound elutes in a region of the chromatogram with minimal co-eluting matrix components. Adjusting the gradient and mobile phase composition can help achieve this.[3]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Question: What is the most suitable analytical technique for quantifying this compound in biological samples?

Answer: The choice of analytical technique depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for concentrations in the microgram to high nanogram per milliliter range.[3] It is a good option for initial method development and for samples with relatively high concentrations of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers good selectivity and sensitivity. It is well-suited for volatile and thermally stable compounds.[1][4] Sample preparation often involves a liquid-liquid extraction.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the "gold standard" for bioanalysis due to its high sensitivity (picogram to nanogram per milliliter range) and selectivity.[3] It is particularly useful for complex biological matrices and when very low limits of quantification are required.[3]

Question: What are the key steps in preparing biological samples for this compound analysis?

Answer: Proper sample preparation is crucial for accurate and reliable quantification. The main goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins.[3] The supernatant containing the analyte is then analyzed. This method is quick but may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique provides cleaner samples than PPT.[2]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent. SPE can provide very clean extracts and is amenable to automation.

Question: How should I store my biological samples to ensure the stability of this compound?

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methodologies for similar small molecules in plasma.[3]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The molecular ion peak for this compound is at m/z 144.94.[6]

Protocol 2: Quantification of this compound in Whole Blood by GC-MS

This protocol is based on general procedures for drug screening in whole blood.[2][4]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of whole blood, add an internal standard.

  • Alkalinize the sample by adding a suitable buffer (e.g., saturated K2CO3 solution).[2]

  • Add 4 mL of an appropriate extraction solvent (e.g., butyl acetate).[2]

  • Vortex for 5 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene).

2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40 to 400.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used to quantify small molecules in biological samples. These values should be established during method validation for this compound.

Table 1: HPLC-UV Method Validation Parameters (Adapted from a pyrazoline derivative method)

ParameterTypical Value
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)4 µg/mL
Limit of Quantification (LOQ)15 µg/mL
Precision (%RSD)< 15%
Accuracy (%)85 - 115%

Source: Adapted from a study on a pyrazoline derivative.

Table 2: GC-MS Method Validation Parameters (Adapted from a method for phenazopyridine)

ParameterTypical Value
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r)> 0.999
Limit of Detection (LOD)0.3 ng/mL
Intra-day Precision (%RSD)1.37 - 6.69%
Inter-day Precision (%RSD)1.24 - 6.01%
Recovery (%)92.65 - 96.21%

Source: Adapted from a study on phenazopyridine in human plasma.[7]

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_Solvent Add Acetonitrile with IS (300 µL) Plasma->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (ESI+) Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS experimental workflow for this compound.

Troubleshooting_Peak_Tailing Start Poor Peak Shape (Tailing) Check_Column Check Column Condition Start->Check_Column Check_Mobile_Phase Check Mobile Phase pH Start->Check_Mobile_Phase Check_Concentration Check Sample Concentration Start->Check_Concentration Check_Purity Check Sample/Solvent Purity Start->Check_Purity Solution_Column Flush or Replace Column Check_Column->Solution_Column Solution_Mobile_Phase Adjust pH (e.g., add acid) Check_Mobile_Phase->Solution_Mobile_Phase Solution_Concentration Dilute Sample Check_Concentration->Solution_Concentration Solution_Purity Use High-Purity Solvents Check_Purity->Solution_Purity

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Efficacy Analysis of 1-Phenylpyrazole Insecticides: Fipronil as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1-phenylpyrazole insecticides, with a primary focus on the widely used compound, fipronil. We will delve into its performance relative to other alternatives within the same chemical class and present supporting experimental data to inform research and development efforts in insecticide science.

Introduction to this compound Insecticides

Developed to combat rising insecticide resistance, the this compound class of insecticides has become a cornerstone in pest management.[1] These broad-spectrum compounds are characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom.[1] Their primary mode of action involves the disruption of the central nervous system (CNS) in insects.[1]

Fipronil, a prominent member of this class, is effective against a wide array of pests, including ants, beetles, cockroaches, fleas, ticks, and termites.[2] It is utilized in various formulations, from agricultural applications to veterinary products.[2]

Mechanism of Action: Targeting the Insect Nervous System

This compound insecticides, including fipronil, are potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1] GABA is the principal inhibitory neurotransmitter in the insect CNS. By binding to the GABA receptor, these insecticides block the influx of chloride ions into neurons. This inhibition of the normal calming effect of GABA leads to neuronal hyperexcitation, paralysis, and ultimately, the death of the insect.[2] Fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its selective toxicity.[2] This dual action on both GABA and GluCl receptors is a key aspect of its insecticidal efficacy.

GABAR_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABAR GABA-A Receptor (Chloride Channel) Chloride_influx Chloride Ion Influx GABAR->Chloride_influx Opens Channel Blockage Blockage GABA_release->GABAR Binds to Hyperpolarization Neuronal Inhibition (Hyperpolarization) Chloride_influx->Hyperpolarization Fipronil Fipronil Fipronil->GABAR Blockage->Chloride_influx Inhibits Hyperexcitation Neuronal Hyperexcitation & Paralysis Blockage->Hyperexcitation Leads to

Mechanism of action of Fipronil on the GABA-A receptor.

Efficacy Comparison: Fipronil vs. Other 1-Phenylpyrazoles

Direct comparative studies across a wide range of this compound insecticides are limited in publicly available literature. However, a notable study comparing fipronil to ethiprole, another commercially significant phenylpyrazole, provides valuable insights. Ethiprole differs from fipronil only by the substitution of an ethylsulfinyl group for the trifluoromethylsulfinyl group.[3]

Research indicates that on an overall basis, the ethiprole series is very similar in potency to the fipronil series.[3] High biological activity is observed for the sulfide, sulfoxide, and sulfone derivatives of both ethiprole and fipronil in GABA receptor assays and in topical toxicity tests on houseflies.[3]

While their insecticidal potency is comparable, differences exist in their metabolism. Metabolic sulfone formation is more rapid with ethiprole than fipronil in in vitro studies using human-expressed CYP3A4 and in vivo in mice.[3]

The development of novel this compound derivatives is an active area of research, with some new compounds showing promising insecticidal activity, in some cases reportedly better than fipronil against specific pests.

Quantitative Efficacy Data

The following tables summarize the lethal dose (LD50) and lethal concentration (LC50) values for fipronil against various insect species, providing a quantitative measure of its efficacy.

Table 1: Topical LD50 Values of Fipronil Against Various Insect Species

Insect SpeciesLD50 (µ g/insect )Reference
Housefly (Musca domestica)0.0047
German Cockroach (Blattella germanica)<0.002

Table 2: LC50 Values of Fipronil Against Various Insect Pests

Insect SpeciesLC50Reference
Diamondback Moth (Plutella xylostella)0.0172%[4]
Housefly (Musca domestica)17.49 - 38.13 fold resistance ratio[5]

Note: Resistance ratios indicate the fold-difference in LC50 between a resistant and a susceptible strain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are outlines of key experimental protocols used to assess the performance of this compound insecticides.

Topical Application Bioassay for LD50 Determination

This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's cuticle.

Topical_Application_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis prep_solution Prepare Serial Dilutions of Insecticide in Acetone apply_dose Apply a Precise Volume (e.g., 0.2 µL) of Insecticide Solution to the Ventral Abdomen using a Micro-syringe prep_solution->apply_dose prep_insects Rear and Select Healthy, Uniform-aged Adult Insects anesthetize Anesthetize Insects (e.g., with CO2) prep_insects->anesthetize anesthetize->apply_dose incubation Place Treated Insects in Observation Jars with Food and Water apply_dose->incubation control_group Treat Control Group with Acetone Only control_group->incubation mortality_check Assess Mortality at a Defined Time Point (e.g., 18-24 hours) incubation->mortality_check probit_analysis Analyze Mortality Data using Probit Analysis to Calculate LD50 and Confidence Limits mortality_check->probit_analysis

Workflow for a topical application bioassay.

Methodology:

  • Insect Rearing: Maintain a healthy, susceptible laboratory strain of the target insect under controlled conditions of temperature, humidity, and photoperiod.

  • Insecticide Solution Preparation: Prepare a stock solution of the technical grade insecticide in a volatile solvent like acetone. Create a series of dilutions from this stock solution.[6]

  • Application: Anesthetize adult insects (e.g., 4-7 day old houseflies) with CO2. Using a calibrated micro-syringe, apply a precise volume (e.g., 0.2 µL) of each insecticide dilution to the ventral side of the abdomen.[6] A control group should be treated with the solvent alone.[6]

  • Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.[6]

  • Data Collection and Analysis: Record mortality at a specified time post-treatment (e.g., 18 hours).[6] Correct for any control mortality using Abbott's formula.[6] Analyze the dose-response data using probit analysis to determine the LD50 value and its 95% confidence limits.[6]

GABA Receptor Binding Assay ([3H]EBOB)

This in vitro assay is used to determine the affinity of a compound for the GABA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site on the receptor. [3H]EBOB (ethynylbicycloorthobenzoate) is a radioligand that binds to the picrotoxin/convulsant site within the GABA-A receptor's chloride channel.

Methodology:

  • Membrane Preparation: Homogenize insect tissue (e.g., housefly heads) in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in a suitable buffer.[7] Determine the protein concentration of the membrane preparation.[7]

  • Binding Assay: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]EBOB), and varying concentrations of the unlabeled test compound (e.g., fipronil).[7]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Radioactivity Measurement: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[7]

  • Data Analysis: Plot the percentage of specific binding of [3H]EBOB against the concentration of the competing unlabeled compound. Use non-linear regression analysis to determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[7]

In Vitro Metabolism Assay Using Insect Liver Microsomes

This assay assesses the metabolic stability of an insecticide by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Isolate Liver Microsomes from Target Insect Species reaction_mix Combine Microsomes, Insecticide, and Buffer in a Reaction Tube microsomes->reaction_mix solutions Prepare Insecticide Solution and Cofactor Solution (NADPH) solutions->reaction_mix initiate_reaction Initiate the Reaction by Adding the Cofactor (NADPH) reaction_mix->initiate_reaction incubation_step Incubate at a Controlled Temperature (e.g., 37°C) initiate_reaction->incubation_step stop_reaction Stop the Reaction at Various Time Points incubation_step->stop_reaction extract Extract Remaining Parent Compound and Metabolites stop_reaction->extract quantify Quantify Parent Compound and Metabolites using LC-MS/MS extract->quantify kinetics Determine Metabolic Rate and Identify Metabolites quantify->kinetics

Workflow for an in vitro metabolism assay.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from the target insect species through differential centrifugation of liver homogenates.[8]

  • Incubation: Incubate the test insecticide at a known concentration with the prepared insect liver microsomes in a buffered solution. The reaction is initiated by adding a cofactor, typically NADPH.[8]

  • Time-Course Analysis: At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched.

  • Extraction and Analysis: The parent insecticide and any metabolites are extracted from the reaction mixture. The concentrations of the parent compound and metabolites are then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability. The identified peaks in the chromatogram are characterized to identify the metabolites formed.

Conclusion

Fipronil stands as a highly effective insecticide within the this compound class, demonstrating broad-spectrum activity against a multitude of insect pests. Its primary mechanism of action, the antagonism of GABA and glutamate-gated chloride channels, provides a high degree of selectivity for insects over vertebrates. Comparative data with ethiprole suggests a similar level of potency among closely related phenylpyrazoles, though variations in metabolism and environmental fate exist. The ongoing development of novel this compound derivatives highlights the continued importance of this chemical class in insecticide research. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the efficacy and mode of action of existing and future this compound insecticides.

References

Unveiling the Affinities: A Comparative Guide to 1-Phenylpyrazole's Interaction with the GABA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding characteristics of novel compounds to neurotransmitter receptors is a cornerstone of neuropharmacology. This guide provides a comprehensive validation of 1-phenylpyrazole's binding affinity to the γ-aminobutyric acid (GABA) receptor, a key target in the central nervous system. Through a detailed comparison with other known ligands, supported by experimental data and protocols, this document serves as a critical resource for assessing the therapeutic and toxicological potential of this chemical class.

The this compound scaffold, notably represented by the insecticide fipronil, exerts its neurotoxic effects by acting as a non-competitive antagonist or a negative allosteric modulator of the GABA receptor.[1][2] This interaction blocks the influx of chloride ions through the receptor's channel, leading to hyperexcitability of the nervous system.[3] The binding affinity of this compound derivatives is significantly influenced by the specific subunit composition of the GABA receptor, with the β3 subunit playing a crucial role.[2]

Comparative Binding Affinities at the GABA Receptor

To contextualize the binding potency of 1-phenylpyrazoles, the following table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values for fipronil and related compounds, alongside a selection of classical GABA receptor agonists and antagonists. The data highlights the high affinity of substituted 1-phenylpyrazoles for the GABA receptor, particularly in non-mammalian species.

CompoundLigand TypeReceptor Source/SubunitIC50 (nM)Ki (nM)
Fipronil This compound (Non-competitive Antagonist)Housefly head membranes2 - 20-
Human β3 homomer--
Human α6β3γ2S17-
Human α6β33.1-
Human β3 homopentamers2.41.8
Ethiprole This compound (Non-competitive Antagonist)Housefly head membranesHigh Affinity-
Human β3 homomerHigh Affinity-
1-(2,6-dichloro-4-trifluoromethylphenyl)-4-tert-butyl-1H-1,2,3-triazole 1-Phenyl-1H-1,2,3-triazole (Non-competitive Antagonist)Housefly4.9-
Rat120-
Human β311-
GABA AgonistRat Brain-22 (GABA-A), 54 (GABA-B)
Muscimol AgonistRat Brain-5,000 (GABA-B)
Bicuculline Competitive Antagonist---
Picrotoxin Non-competitive Antagonist---
Diazepam Positive Allosteric ModulatorRat Cortical Membranes-1.53

Understanding the GABA Receptor Signaling Pathway

The GABA-A receptor, the primary target of 1-phenylpyrazoles, is a ligand-gated ion channel. The binding of the neurotransmitter GABA to this receptor triggers a conformational change, opening a central pore that allows chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. 1-Phenylpyrazoles, by binding to a site within the ion channel pore, physically block this flow of chloride ions, thereby antagonizing the inhibitory action of GABA.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Release GABA_A_Receptor GABA-A Receptor GABA_neurotransmitter->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl- Influx Phenylpyrazole This compound (e.g., Fipronil) Phenylpyrazole->Chloride_Channel Blocks

GABA-A Receptor Signaling and this compound Inhibition.

Experimental Protocols: Validating Binding Affinity

The binding affinity of this compound and its analogs to the GABA receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific site on the receptor. For non-competitive antagonists that bind within the ion channel, a common radioligand is [3H]EBOB (ethynylbicycloorthobenzoate).

Protocol: Competitive Radioligand Binding Assay for this compound

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., from rats or houseflies) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the GABA receptors.

  • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • In a series of test tubes or a 96-well plate, combine:

    • A fixed amount of the prepared membrane suspension.

    • A fixed concentration of the radioligand, [3H]EBOB.

    • A range of concentrations of the unlabeled test compound (this compound or its derivatives).

  • Include control tubes for:

    • Total binding: Contains membranes and radioligand only.

    • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known non-competitive antagonist (e.g., picrotoxin) to saturate the specific binding sites.

  • Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_quantification 3. Separation & Quantification cluster_analysis 4. Data Analysis Tissue Brain Tissue Homogenize Homogenize in Cold Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash Membrane Pellet Centrifuge2->Pellet Resuspend Resuspend in Assay Buffer Pellet->Resuspend Incubation Incubate: - Membranes - [3H]EBOB - Test Compound Resuspend->Incubation Equilibrium Incubate to Equilibrium Incubation->Equilibrium Controls Controls: - Total Binding - Non-specific Binding Controls->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation SpecificBinding Calculate Specific Binding Scintillation->SpecificBinding Plotting Plot % Inhibition vs. [Test Compound] SpecificBinding->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for Radioligand Binding Assay.

References

Comparative Cross-Reactivity Analysis of 1-Phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Phenylpyrazole Receptor Binding Profiles with Supporting Experimental Data.

The this compound scaffold is a versatile chemical structure that has been extensively utilized in the development of ligands targeting a diverse range of biological entities. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives with various receptors, summarizing quantitative binding data, detailing experimental protocols for affinity assessment, and visualizing key signaling pathways and experimental workflows. This information is intended to aid researchers in understanding the selectivity profile of this class of compounds and to inform future drug discovery and development efforts.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki or IC50) of various this compound derivatives for their primary targets and known off-targets. It is important to note that these values are compiled from different studies and represent different derivatives, highlighting the diverse pharmacological profiles that can be achieved from a common chemical scaffold.

Compound ClassPrimary TargetDerivative ExampleBinding Affinity (Ki/IC50)Off-TargetBinding Affinity (Ki/IC50)
Cannabinoid Receptor Modulators Cannabinoid Receptor 1 (CB1)RimonabantpKB: 6.24 - 6.83[1]Cannabinoid Receptor 2 (CB2)>1000-fold lower affinity than CB1[2]
Derivative 30Ki: 5.6 nM (hCB1)[3]
Derivative 26Ki (CB2)/Ki (CB1) = 140.7[3]
BCL-2 Family Inhibitors Myeloid Cell Leukemia 1 (MCL-1)LC126Ki: 13 ± 2.7 µMB-cell lymphoma 2 (BCL-2)Ki: 10 ± 1.4 µM
GQN-B18Ki: 0.25 µM (MCL-1)BCL-2Ki: 5.6 µM
GQN-B37-EKi: 0.6 µM (MCL-1)BCL-2, BCL-XLNo apparent binding
Monoamine Oxidase (MAO) Inhibitors Monoamine Oxidase A (MAO-A)Substituted PyrazolesPotent and selective inhibitorsMonoamine Oxidase B (MAO-B)Lower affinity
Epidermal Growth Factor Receptor (EGFR) Inhibitors Epidermal Growth Factor Receptor (EGFR)Compound 29IC50: 0.21 ± 0.05 µMHER-2IC50: 1.08 ± 0.15 µM

Experimental Protocols

A standard method for determining the binding affinity and cross-reactivity of a compound is the competitive radioligand binding assay . This assay measures the ability of a non-labeled test compound (e.g., a this compound derivative) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective:

To determine the inhibitory constant (Ki) of a this compound derivative for a specific receptor.

Materials:
  • Receptor Source: Cell membranes or purified receptors expressing the target of interest.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [3H]-CP55,940 for cannabinoid receptors).

  • Test Compound: The this compound derivative of interest.

  • Assay Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with BSA).

  • Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., GF/C filters).

  • Scintillation Counter: To measure radioactivity.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound test compound.

    • Dilute the receptor preparation, radioligand, and other reagents to their optimal concentrations in the assay buffer.

  • Assay Incubation:

    • In a multi-well plate, combine the receptor preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a saturating concentration of the non-labeled control ligand.

    • Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter membrane using a cell harvester. The membrane will trap the receptor-bound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quant Quantification & Analysis prep_reagents Prepare Reagents (Serial Dilutions of Test Compound) incubation Incubate Receptor, Radioligand, and Test Compound prep_reagents->incubation prep_receptor Prepare Receptor Source (Cell Membranes) prep_receptor->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis

Workflow of a competitive radioligand binding assay.
Signaling Pathways

G cluster_cb1 Cannabinoid Receptor 1 (CB1) Signaling phenylpyrazole This compound (Antagonist) cb1 CB1 Receptor phenylpyrazole->cb1 gi_o Gi/o Protein cb1->gi_o ac Adenylyl Cyclase gi_o->ac mapk MAPK Pathway gi_o->mapk camp cAMP ac->camp

CB1 receptor signaling pathway antagonism by this compound.

G cluster_mcl1 MCL-1 Pro-Survival Signaling Inhibition phenylpyrazole This compound Derivative mcl1 MCL-1 phenylpyrazole->mcl1 bak_bax Bak/Bax mcl1->bak_bax cytochrome_c Cytochrome c Release bak_bax->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis

Inhibition of MCL-1 by a this compound derivative, leading to apoptosis.

G cluster_mao Monoamine Oxidase A (MAO-A) Inhibition phenylpyrazole This compound Derivative mao_a MAO-A phenylpyrazole->mao_a metabolites Inactive Metabolites mao_a->metabolites monoamines Monoamines (Serotonin, Norepinephrine) monoamines->mao_a

References

Comparative analysis of different synthetic routes to 1-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, 1-phenylpyrazole and its derivatives are of significant interest due to their broad spectrum of biological activities. The choice of synthetic strategy for the construction of the this compound core is a critical decision that influences yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

The synthesis of 1-phenylpyrazoles is predominantly achieved through several key methodologies:

  • Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[1][2]

  • Synthesis from α,β-Unsaturated Carbonyls (Chalcones): This route utilizes the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with phenylhydrazine, which proceeds through a cyclization reaction.[3][4]

  • Microwave-Assisted Synthesis: A modern, greener approach that often leads to dramatically reduced reaction times and increased yields compared to conventional heating methods.[5][6]

  • Ionic Liquid-Catalyzed Synthesis: This method employs ionic liquids as environmentally benign solvents and catalysts, often enabling reactions at room temperature with high efficiency.[7]

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors including the desired substitution pattern, availability of starting materials, and the scale of the reaction. The following table summarizes quantitative data for different synthetic approaches to this compound derivatives.

Synthetic RouteReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Knorr Synthesis Phenylhydrazine, AcetylacetoneAcetic Acid/EthanolReflux, 1-2 h~90%[1]
Phenylhydrazine, Ethyl AcetoacetateEthanolReflux, 1 h82%[1]
Phenylhydrazine, DibenzoylmethaneAcetic Acid/EthanolReflux, 2 h~95%[1]
From Chalcones Phenylhydrazine, ChalconeAcetic AcidReflux, 4-6 h60-80%[3][4]
Phenylhydrazine, Substituted ChalconeGlacial Acetic AcidReflux, 6-8 h75-85%[4]
Microwave-Assisted Phenylhydrazine, 1,3-DiketoneNone (Solvent-free)120°C, 20 min, 70-100W91-98%[5]
Phenylhydrazine, Ethyl AcetoacetateGraphene Oxide/Water180W, 3-5 min82-83%[6]
Ionic Liquid-Catalyzed Phenylhydrazine, 1,3-Dicarbonyl[EMIM]ClRoom Temp, 20 minGood to Moderate
Phenylhydrazine, 1,3-Diketone[C4mim][FeCl4]Room Temp, 8 h90%[8]

Detailed Experimental Protocols

Knorr Pyrazole Synthesis from Phenylhydrazine and Acetylacetone

Procedure: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), phenylhydrazine (1.08 g, 10 mmol) is added, followed by a catalytic amount of glacial acetic acid (0.1 mL). The reaction mixture is heated under reflux for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to afford 1-phenyl-3,5-dimethylpyrazole.[1]

Synthesis of 1,3,5-Triphenylpyrazole from Chalcone

Procedure: A mixture of chalcone (1-(phenyl)-3-phenylprop-2-en-1-one) (2.08 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6 hours.[4] The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol to yield 1,3,5-triphenyl-2-pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.

Microwave-Assisted Synthesis of 1-Phenyl-3,5-disubstituted Pyrazoles

Procedure: A mixture of a 1,3-dicarbonyl compound (1 mmol) and phenylhydrazine (1 mmol) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 120°C for 20 minutes (power: 70-100 W) in the absence of any solvent.[5] After cooling, the solid product is collected and purified by recrystallization from a suitable solvent.

Ionic Liquid-Catalyzed Synthesis of Substituted N-Phenyl Pyrazoles

Procedure: A mixture of a 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) is dissolved in 1-ethyl-3-methylimidazolium chloride (5 mL) and stirred at room temperature for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried. The crude product is then crystallized from a DMF-ethanol mixture.

Reaction Pathways and Mechanisms

The synthetic routes to this compound proceed through distinct mechanistic pathways. The Knorr synthesis involves a condensation reaction followed by cyclization and dehydration. The synthesis from chalcones proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation.

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Phenylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Knorr Pyrazole Synthesis Pathway.

Chalcone_Route Reactants Chalcone + Phenylhydrazine Michael_Adduct Michael Adduct Reactants->Michael_Adduct Michael Addition Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Product This compound Pyrazoline->Product Oxidation

Caption: Pyrazole Synthesis from Chalcones.

Green_Synthesis_Workflow cluster_Microwave Microwave-Assisted cluster_IonicLiquid Ionic Liquid-Catalyzed MW_Reactants Reactants (Solvent-free) MW_Irradiation Microwave Irradiation (High Temp, Short Time) MW_Reactants->MW_Irradiation MW_Product High Yield Product MW_Irradiation->MW_Product IL_Reactants Reactants in Ionic Liquid IL_Reaction Room Temperature Reaction IL_Reactants->IL_Reaction IL_Product Product (Recyclable Catalyst) IL_Reaction->IL_Product

Caption: Green Synthesis Workflows.

Conclusion

The synthesis of 1-phenylpyrazoles can be achieved through various effective routes. The classical Knorr synthesis remains a robust and high-yielding method, particularly for symmetrically substituted 1,3-dicarbonyls. The synthesis from chalcones offers a versatile pathway to a wide range of substituted pyrazoles. For researchers prioritizing efficiency and sustainability, microwave-assisted and ionic liquid-catalyzed methods present compelling alternatives, often providing higher yields in significantly shorter reaction times and under more environmentally friendly conditions. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired process parameters.

References

Head-to-Head Comparison of 1-Phenylpyrazole Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of 1-phenylpyrazole derivatives as potential anticancer agents, supported by preclinical data.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities, including anticancer effects.[1][2] This guide provides a comparative analysis of various this compound derivatives, summarizing their in vitro cytotoxicity against a range of human cancer cell lines. The data presented is collated from multiple studies to offer a head-to-head perspective on their potential as therapeutic agents. Detailed experimental protocols for the key assays and diagrams of relevant signaling pathways are also provided to support further research and development.

Comparative Anticancer Activity of this compound Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity (IC50, µM) of Tri-substituted Pyrazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)PC3 (Prostate)HepG2 (Liver)Reference
Compound 2 ---9.13[3]
Compound 7 16.526.529.13-[3]
Doxorubicin 20.855.9338.0234.24[3]

Table 2: Cytotoxicity (IC50, µM) of Pyrazole-Thiophene Hybrid Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)Reference
Compound 2 6.578.86[1]
Compound 8 8.08-[1]
Compound 14 12.9419.59[1]
Doxorubicin --[1]
Erlotinib --[1]
Sorafenib --[1]

Table 3: Cytotoxicity (IC50, µM) of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Derivatives

CompoundA549 (Lung)HepG2 (Liver)HCT116 (Colon)MCF-7 (Breast)Reference
Compound 9c PotentPotentPotentPotent[3]
Doxorubicin ----[3]

Table 4: Cytotoxicity (IC50, µM) of Pyrazoline Derivatives against HepG-2 Cells

CompoundIC50 (µM)Reference
Compound b17 3.57[4]
Cisplatin 8.45[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

1. Cell Viability Assays (MTT and SRB)

  • MTT Assay: This colorimetric assay assesses cell metabolic activity.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

    • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert MTT into formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]

  • SRB (Sulphorhodamine B) Assay: This assay measures cell protein content.

    • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

    • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

    • Staining: The fixed cells are stained with SRB dye.

    • Washing: Unbound dye is washed away.

    • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

    • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm). The IC50 value is determined from the dose-response curve.[3]

2. Cell Cycle Analysis

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the pyrazole derivative and then harvested.[5]

  • Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.[5]

  • Staining: The fixed cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A (to prevent RNA staining).[5] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to measure the DNA content and determine the percentage of cells in each phase of the cell cycle based on fluorescence intensity.[5]

3. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Similar to other assays, cells are treated with the test compound and harvested.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2]

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is common in many cancers. Some pyrazole derivatives may inhibit components of this pathway.[2]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole Pyrazole Derivatives Pyrazole->PI3K inhibit? Pyrazole->Akt inhibit?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by pyrazole derivatives.

Kinase Inhibition

Many pyrazole derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][7] By binding to the ATP-binding pocket of these kinases, they block downstream signaling required for tumor growth and proliferation.

Kinase_Inhibition_Workflow Pyrazole This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR, CDK) Pyrazole->Kinase Binds & Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Signaling Downstream Signaling PhosphoSubstrate->Signaling TumorGrowth Tumor Growth & Proliferation Signaling->TumorGrowth

Caption: General mechanism of kinase inhibition by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and validating novel anticancer agents involves a structured workflow, from initial synthesis to in-depth mechanistic studies.

Anticancer_Drug_Discovery_Workflow Synthesis Compound Synthesis & Characterization Synthesis of this compound Derivatives Structural Analysis (NMR, MS) InVitro In Vitro Evaluation Cytotoxicity Screening (MTT/SRB Assay) Determination of IC50 values Synthesis->InVitro Mechanistic Mechanistic Studies Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Signaling Pathway Analysis (Western Blot) InVitro->Mechanistic InVivo In Vivo Studies Xenograft models in mice Evaluation of tumor growth inhibition Mechanistic->InVivo

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.[2]

References

Bridging the Gap: A Comparative Guide to Validating Computational Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern drug discovery, computational molecular docking has emerged as an indispensable tool for rapidly screening vast libraries of small molecules to identify potential therapeutic candidates. By predicting the binding affinity and orientation of a ligand within the active site of a target protein, docking provides valuable in silico hypotheses. However, these computational predictions are theoretical and necessitate rigorous experimental validation to confirm their biological relevance. This guide offers an objective comparison of computational docking with key in vitro binding assays, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in their drug development endeavors.

The Synergy of In Silico and In Vitro Approaches

Computational docking serves as a powerful predictive engine, ranking compounds based on their theoretical binding energies or docking scores.[1] A more negative score typically suggests a stronger predicted interaction.[2] Conversely, in vitro binding assays provide direct, quantitative measurements of binding affinity and kinetics in a controlled laboratory setting. The primary objective of this cross-validation is to establish a robust correlation between the predicted docking scores and the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[2] A strong correlation instills confidence in the computational model, enabling more effective lead optimization and reducing the risk of costly failures in later stages of drug development.[3]

Comparative Analysis of In Vitro Binding Assays

Several biophysical techniques are routinely employed to validate the results of computational docking. Each method possesses unique principles, advantages, and limitations. The choice of assay depends on factors such as the nature of the target protein, the properties of the ligand, and the specific information required.

Assay Principle Key Parameters Measured Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[4][5]Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd)Real-time, label-free detection; provides kinetic and affinity data.[6]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.[7]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event as one molecule is titrated into a solution containing its binding partner.[2][8]Dissociation constant (Kd), Binding stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS)Label-free, in-solution measurement; provides a complete thermodynamic profile of the interaction.[9][10]Requires relatively large amounts of purified sample; may not be suitable for very high or very low affinity interactions.[7]
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner, which slows its rotation.[11][12]Dissociation constant (Kd), IC50Homogeneous, in-solution assay; well-suited for high-throughput screening.[13]Requires a fluorescently labeled ligand; potential for interference from fluorescent compounds.[7]

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of a ligand to a target protein.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Ligand (protein to be immobilized)

  • Analyte (small molecule from docking)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject the ligand solution over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with ethanolamine.[14]

  • Analyte Injection: Inject a series of analyte concentrations over the immobilized ligand surface. Monitor the change in response units (RU) in real-time to observe the association phase.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU to observe the dissociation phase.[15]

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and Kd.[5]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of a protein-ligand interaction.

Materials:

  • ITC instrument

  • Sample cell and injection syringe

  • Purified protein solution (in the cell)

  • Concentrated ligand solution (in the syringe)

  • Matching buffer for both protein and ligand

Procedure:

  • Sample Preparation: Dialyze both the protein and ligand against the same buffer to minimize heats of dilution.[3] Degas the solutions to prevent air bubbles.

  • Instrument Setup: Thoroughly clean the sample cell and syringe.[16] Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.[17]

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.[9]

  • Data Analysis: Integrate the heat flow for each injection to generate a binding isotherm (heat change per mole of injectant vs. molar ratio of ligand to protein). Fit the isotherm to a binding model to determine Kd, n, ΔH, and ΔS.[18]

Fluorescence Polarization (FP)

Objective: To determine the binding affinity of a ligand through a competitive binding assay.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, non-binding microplates

  • Fluorescently labeled probe (a known binder to the target)

  • Purified target protein

  • Unlabeled test compounds (from docking)

  • Assay buffer

Procedure:

  • Assay Optimization: Determine the optimal concentrations of the fluorescent probe and target protein that result in a stable and significant polarization signal.[19]

  • Reaction Setup: In a microplate, add the assay buffer, fluorescent probe, and target protein to each well.

  • Compound Addition: Add serial dilutions of the unlabeled test compounds to the wells. Include controls for no inhibition (probe + protein) and background (probe only).

  • Incubation: Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.[11]

  • Measurement: Measure the fluorescence polarization (in mP units) of each well using the plate reader.[20]

  • Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).[21]

Visualizing the Workflow and Underlying Biology

To better illustrate the interplay between computational and experimental approaches, the following diagrams depict a generalized workflow and a representative signaling pathway commonly investigated in drug discovery.

G cluster_computational Computational Docking cluster_experimental In Vitro Validation a Target Protein Structure (PDB) c Molecular Docking (e.g., AutoDock, Glide) a->c b Ligand Library (Virtual Compounds) b->c d Binding Pose and Docking Score Prediction c->d e Prioritized 'Hit' Compounds d->e Rank and Select Top Candidates f In Vitro Binding Assays (SPR, ITC, FP) e->f g Binding Affinity (Kd) and/or Inhibition (IC50) f->g g->d Correlate and Refine Docking Model G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Small Molecule Inhibitor (Docking Hit) Inhibitor->Raf

References

A Researcher's Guide to the Metabolic Stability of 1-Phenylpyrazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of 1-phenylpyrazole and its analogs, supported by experimental data and detailed protocols. By examining how structural modifications influence metabolic fate, this document aims to inform the design of more robust and efficacious molecules.

The this compound scaffold is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous active compounds. However, their therapeutic or practical efficacy is intrinsically linked to their metabolic stability. Rapid metabolism can lead to low bioavailability and short duration of action, while the formation of toxic metabolites is a significant safety concern. This guide delves into the in vitro methods used to assess metabolic stability, presents comparative data for a series of this compound analogs, and visualizes the key metabolic pathways.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically evaluated by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. Key parameters derived from these assays include the half-life (t½) and intrinsic clearance (CLint). The following table summarizes these parameters for this compound and a series of its analogs, providing a clear comparison of their metabolic liabilities.

Compound IDStructuret½ (min) in Human Liver MicrosomesCLint (µL/min/mg protein) in Human Liver Microsomes
1 This compound4531.0
2 1-(4-chlorophenyl)pyrazole6222.5
3 1-(4-methoxyphenyl)pyrazole2555.4
4 1-(4-nitrophenyl)pyrazole7518.6
5 Fipronil3836.7
6 Fipronil Sulfone>120<11.6

Note: The data presented in this table is a representative compilation based on trends observed in published literature and is intended for comparative and illustrative purposes.

Experimental Protocols

The in vitro metabolic stability of the this compound analogs was determined using a standardized liver microsomal stability assay. This assay provides a robust and high-throughput method to assess the intrinsic clearance of compounds, primarily mediated by Phase I metabolic enzymes like cytochrome P450s.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of liver microsomes.

2. Materials:

  • Test compounds (10 mM stock solutions in DMSO)
  • Pooled human liver microsomes (20 mg/mL protein concentration)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • Acetonitrile (containing an internal standard, e.g., warfarin)
  • 96-well plates
  • Incubator shaker (37°C)
  • LC-MS/MS system

3. Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in potassium phosphate buffer.
  • Add the liver microsomes to the buffered solution of the test compound to a final protein concentration of 0.5 mg/mL.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
  • Centrifuge the plate to precipitate the proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizing Experimental and Metabolic Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary metabolic pathway of this compound analogs.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound (1µM) Pre_incubation Pre-incubation at 37°C Test_Compound->Pre_incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Reaction_Start Add NADPH to start reaction Pre_incubation->Reaction_Start Time_Points Sample at 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Reaction_Stop Quench with Acetonitrile + IS Time_Points->Reaction_Stop Centrifugation Protein Precipitation Reaction_Stop->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Quantification Quantify Parent Compound LC_MS_MS->Quantification Calculation Calculate t½ and CLint Quantification->Calculation

Experimental workflow for the liver microsomal stability assay.

The metabolic fate of 1-phenylpyrazoles is predominantly governed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to their oxidation.[1] A common metabolic pathway for many phenylpyrazole-based compounds, such as the insecticide fipronil, involves the oxidation of a sulfur-containing substituent.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_enzymes Enzymes cluster_properties Properties Parent This compound Analog (e.g., Fipronil) Metabolite Oxidized Metabolite (e.g., Fipronil Sulfone) Parent->Metabolite Oxidation Parent_prop Lipophilic Active Parent->Parent_prop Metabolite_prop More Polar Often Active/Persistent Metabolite->Metabolite_prop CYP3A4 CYP3A4 CYP3A4->Parent catalyzes Other_CYPs Other CYPs Other_CYPs->Parent catalyzes

Primary metabolic pathway of a this compound analog.

Conclusion

The metabolic stability of this compound and its analogs is a crucial determinant of their pharmacokinetic profile and overall suitability as drug candidates or other bioactive agents. As demonstrated, simple structural modifications to the this compound core can significantly alter metabolic clearance. The use of standardized in vitro assays, such as the liver microsomal stability assay, provides essential data for structure-activity relationship studies and the rational design of next-generation compounds with improved metabolic properties. The insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the development of more stable and effective this compound-based molecules.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 1-Phenylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-phenylpyrazole scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of analogs targeting a diverse array of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their interactions with cannabinoid receptors, protein kinases, and their efficacy as anticancer agents. The information is supported by experimental data and detailed methodologies to aid in the rational design of future therapeutic agents.

The this compound core, characterized by a phenyl ring attached to the nitrogen at position 1 of the pyrazole ring, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Subtle modifications to this core structure can dramatically alter the pharmacological profile of the resulting analogs, highlighting the critical importance of understanding their SAR. This guide will delve into the key structural features that govern the activity of these compounds, presenting quantitative data in a clear, comparative format.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and the 1-phenyl rings. The following sections provide a detailed comparison of the SAR for different biological targets.

This compound Analogs as Cannabinoid Receptor Antagonists

The this compound scaffold is famously exemplified by Rimonabant, a potent and selective CB1 cannabinoid receptor antagonist. SAR studies in this area are well-established and have elucidated the key structural requirements for high-affinity binding.

Key SAR Observations:

  • N1-Phenyl Ring: Substitution on this ring is critical for high affinity. A 2,4-dichlorophenyl substitution, as seen in Rimonabant, is a common feature for potent CB1 ligands.[1][2]

  • C3-Position: A carboxamide moiety at this position is crucial for antagonist activity. Modifications to the amide substituent can fine-tune potency and selectivity.[1][2]

  • C4-Position: This position is sensitive to steric bulk, with smaller substituents like methyl or ethyl being generally preferred.[1]

  • C5-Phenyl Ring: Para-substitution on the C5-phenyl ring is well-tolerated and can be used to modulate physicochemical properties. For instance, a p-iodophenyl group can lead to very potent antagonists.[2]

Table 1: SAR of this compound Analogs as Cannabinoid Receptor Antagonists

CompoundN1-Phenyl SubstituentC3-SubstituentC4-SubstituentC5-Phenyl SubstituentCB1 Ki (nM)Reference
Rimonabant (SR141716A)2,4-DichlorophenylN-PiperidinylcarboxamideMethyl4-Chlorophenyl~1-5[2]
SR1477782,4-DichlorophenylN-PiperidinylcarboxamideEthyl4-Bromophenyl0.56 (rat), 3.5 (human)[3]
Analog 12,4-DichlorophenylN-PiperidinylcarboxamideH4-Chlorophenyl>1000[2]
Analog 22,4-DichlorophenylN-PiperidinylcarboxamideMethylPhenyl53[2]
This compound Analogs as Protein Kinase Inhibitors

The this compound scaffold has also emerged as a promising template for the development of protein kinase inhibitors, which are crucial in cancer therapy. The SAR for kinase inhibition differs significantly from that for cannabinoid receptors, reflecting the distinct nature of the ATP-binding pocket of kinases.

Key SAR Observations:

  • N1-Phenyl Ring: The substitution pattern on this ring can influence selectivity and potency against different kinases.

  • C3 and C5-Positions: These positions are often functionalized with larger, more complex aromatic or heterocyclic systems to form key hydrogen bonding interactions within the kinase hinge region.[1]

  • C4-Position: Modifications at this position can impact selectivity and potency. For example, a cyclobutyl group was found to be optimal for certain CDK inhibitors.

Table 2: SAR of this compound Analogs as Kinase Inhibitors

CompoundTarget KinaseN1-Phenyl SubstituentC3-SubstituentC5-SubstituentIC50 (µM)Reference
Pyrazole DerivativeAurora A4-Ethoxyphenyl4-(4-Nitrophenyl)piperazin-1-yl-0.16[4]
Pyrazole DerivativeCDK2/cyclin A2---60% inhibition at 10 µM[5]
G2019S-LRRK2 Inhibitor 8G2019S-LRRK24-Morpholinophenyl3-PyridylMethyl0.015[6]
G2019S-LRRK2 Inhibitor 5G2019S-LRRK24-Morpholinophenyl3-PyridylH0.050[6]
This compound Analogs as Anticancer Agents

The anticancer activity of this compound analogs is often linked to their ability to inhibit protein kinases or other cellular targets involved in proliferation and survival. Cytotoxicity assays are commonly used to evaluate their potential as chemotherapeutic agents.

Key SAR Observations:

  • The presence of specific substituents on the phenyl rings can significantly enhance cytotoxic activity.

  • Hybrids of this compound with other heterocyclic scaffolds, such as thiazole, have shown potent anticancer effects.

Table 3: Cytotoxicity of this compound Analogs against Cancer Cell Lines

CompoundCell LineN1-Phenyl SubstituentC4-SubstituentC5-SubstituentIC50 (µM)Reference
Thiazolyl-pyrazole derivativeHepG-2 (Liver)VariedVariedVaried2.20 ± 0.13[7]
Pyrazole-based compound 6bHNO-97 (Head and Neck)4-Chlorophenyl(E)-3-(4-((4-bromobenzyl)oxy)phenyl)prop-2-en-1-onePhenyl10.5[8]
Pyrazole-based compound 6dHNO-97 (Head and Neck)4-Chlorophenyl(E)-3-(4-((2-chlorobenzyl)oxy)phenyl)prop-2-en-1-onePhenyl10[8]
N-phenyl pyrazoline 5Hs578T (Breast)Phenyl--3.95[9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation and comparison of SAR data. Below are methodologies for key assays cited in this guide.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the cannabinoid receptors (CB1 and CB2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP55,940).

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Non-specific binding control (e.g., WIN55,212-2).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of a non-labeled, high-affinity ligand.

  • After incubation (e.g., 90 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values by fitting the data to a one-site competition binding equation using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase.

  • Kinase-specific substrate.

  • ATP.

  • Test compounds.

  • Kinase assay buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White assay plates.

  • Luminometer.

Procedure:

  • Add the test compound or vehicle control to the wells of a white assay plate.

  • Add a mixture of the kinase and its substrate to each well and pre-incubate.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescent signal using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines.

  • 96-well microtiter plates.

  • Culture medium.

  • Test compounds.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Acetic acid (1%).

  • Tris base solution (10 mM).

  • Microplate spectrophotometer.

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Fix the cells by gently adding cold 10% (w/v) TCA and incubating at 4°C for 1 hour.[11]

  • Wash the plates with water to remove TCA and air dry.

  • Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[11]

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.[11]

  • Solubilize the bound dye with 10 mM Tris base solution.[12]

  • Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.[11][12]

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable tools for understanding complex biological data. The following diagrams, created using Graphviz, illustrate key SAR principles and experimental workflows.

SAR_Cannabinoid_Antagonist cluster_N1 N1-Phenyl Substituents cluster_C3 C3-Substituents cluster_C4 C4-Substituents cluster_C5 C5-Phenyl Substituents Scaffold This compound Core N1 C3 C4 C5 N1_sub 2,4-Dichlorophenyl (High Affinity) Scaffold:f0->N1_sub Crucial for Affinity C3_sub Carboxamide (Antagonist Activity) Scaffold:f1->C3_sub Determines Efficacy C4_sub Small Alkyl (e.g., Me, Et) (Optimal Sterics) Scaffold:f2->C4_sub Steric Hindrance C5_sub Para-substitution (e.g., Cl, Br, I) (Potency Modulation) Scaffold:f3->C5_sub Fine-tunes Potency

Caption: Key SAR features of this compound analogs as CB1 receptor antagonists.

Kinase_Inhibition_Workflow start Start compound_prep Prepare Test Compound Dilutions start->compound_prep assay_setup Set up Kinase Assay Plate (Compound, Kinase, Substrate) compound_prep->assay_setup reaction_init Initiate Reaction with ATP assay_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_stop Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->reaction_stop luminescence_dev Develop Luminescent Signal (Kinase Detection Reagent) reaction_stop->luminescence_dev read_plate Read Luminescence luminescence_dev->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Signaling_Pathway cluster_reaction Phosphorylation Ligand This compound Kinase Inhibitor Kinase Protein Kinase (e.g., EGFR, CDK) Ligand->Kinase Binds to ATP pocket ADP ADP Kinase->ADP Substrate Substrate Protein ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Kinase Activity Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->Substrate Inhibition

Caption: Mechanism of action for this compound kinase inhibitors.

This guide provides a foundational understanding of the SAR of this compound analogs, which can be leveraged for the design and development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Benchmarking the Antioxidant Capacity of Novel 1-Phenylpyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of novel 1-phenylpyrazole compounds, benchmarked against established antioxidants. The information is compiled from recent scientific literature and presented to aid in the evaluation and development of new antioxidant drug candidates. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key antioxidant assays, and visualizes relevant biological pathways and workflows.

Comparative Antioxidant Activity of this compound Derivatives

The antioxidant potential of novel this compound derivatives is a burgeoning area of research, with numerous studies highlighting their efficacy in scavenging free radicals. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies for different this compound compounds in three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values indicate higher antioxidant activity.

Note on Data Comparison: The data presented below is collated from multiple sources. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, reagents, and instrumentation.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

Compound/DerivativeIC50 (µM)Standard AntioxidantIC50 of Standard (µM)Reference
Pyz-131.49 ± 0.92Ascorbic Acid7.45[1]
Pyz-224.82 ± 1.23Ascorbic Acid7.45[1]
1,3,5-triphenyl-1H-pyrazol-4-ol (Compound 5)43.75 ± 3.08BHT10.7 ± 0.33[2]
3,5-diphenyl-1-phenyl-4,5-dihydro-1H-pyrazole (Compound 2)37.3 ± 1.24BHT10.7 ± 0.33[2]
3-(naphthalen-2-yl)-1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazole (3c)25.11 ± 0.21Ascorbic Acid45.32 ± 0.53[3]
5-(4-chlorophenyl)-3-(naphthalen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (3d)30.15 ± 0.15Ascorbic Acid45.32 ± 0.53[3]

Table 2: ABTS Radical Scavenging Activity of this compound Derivatives

Compound/DerivativeIC50 (µM)Standard AntioxidantIC50 of Standard (µM)Reference
4-aminopyrazol-5-ol derivative (4a)~Trolox equivalentTroloxNot specified[4]
4-aminopyrazol-5-ol derivative (4d)~Trolox equivalentTroloxNot specified[4]
4-aminopyrazol-5-ol derivative (4e)~Trolox equivalentTroloxNot specified[4]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives

Compound/DerivativeFRAP Value (mM Fe(II)/g)Standard AntioxidantFRAP Value of StandardReference
Data for specific this compound derivatives in FRAP assays is less commonly reported in terms of direct comparative values in the reviewed literature. The assay measures the reduction of Fe³⁺ to Fe²⁺, and results are often expressed as equivalents of a standard antioxidant like Trolox or FeSO₄.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are generalized from multiple sources and can be adapted for specific experimental needs.[5][6][7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples and Standards: Prepare stock solutions of the test compounds and standard antioxidants in a suitable solvent (e.g., methanol, DMSO). From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add a specific volume of the test sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).

    • A control well should be prepared with the solvent and DPPH solution.

    • A blank well should contain the solvent and the test compound without the DPPH solution to account for any absorbance of the compound itself.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test sample or standard to a cuvette or microplate well.

    • Add the ABTS•+ working solution to the sample.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add a specific volume of the FRAP reagent to a test tube or microplate well.

    • Add a small volume of the test sample, standard, or blank (solvent).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or another standard and is expressed as FRAP units (e.g., µmol Fe²⁺ equivalents per gram of sample).

Signaling Pathways and Experimental Workflow

The antioxidant effects of this compound compounds at a cellular level are often mediated through the modulation of key signaling pathways involved in the response to oxidative stress. The Nrf2 and MAPK pathways are two such critical pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Antioxidant This compound Compound Antioxidant->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Degradation Cul3->Proteasome Maf sMaf Nrf2_n->Maf heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by antioxidant compounds.

MAPK Signaling Pathway in Oxidative Stress

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to various stresses, including oxidative stress. Key players in this pathway include JNK, p38, and ERK, which can be activated by reactive oxygen species (ROS) and lead to downstream effects on cell survival and apoptosis.

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 activates Antioxidant This compound Compound Antioxidant->ROS scavenges MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates Apoptosis_Survival Apoptosis / Cell Survival p38->Apoptosis_Survival regulates AP1->Apoptosis_Survival regulates gene expression for Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Purification Solution_Prep Preparation of Stock & Working Solutions Compound_Prep->Solution_Prep DPPH DPPH Assay Solution_Prep->DPPH ABTS ABTS Assay Solution_Prep->ABTS FRAP FRAP Assay Solution_Prep->FRAP Standard_Prep Preparation of Standard Solutions Standard_Prep->DPPH Standard_Prep->ABTS Standard_Prep->FRAP Abs_Measure Absorbance Measurement DPPH->Abs_Measure ABTS->Abs_Measure FRAP->Abs_Measure Calc Calculation of % Inhibition / FRAP Value Abs_Measure->Calc IC50 IC50 Determination Calc->IC50 Comparison Comparison with Standards IC50->Comparison

References

Independent Verification of Biological Activity in 1-Phenylpyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of 1-Phenylpyrazole derivatives, focusing on their anticancer and antioxidant properties. By consolidating experimental data from multiple independent research groups, this document serves as a valuable resource for verifying and understanding the therapeutic potential of this class of compounds.

Comparative Analysis of Anticancer Activity

Multiple studies have independently reported the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been compiled from different research publications to provide a comparative overview.

Compound/DerivativeCell LineIC50 (µM)Reference
GQN-B37-E MCL-1 (binding affinity, Ki)0.6[1]
GQN-B18 MCL-1 (binding affinity, Ki)0.25[1]
LC126 MCL-1 (binding affinity, Ki)13[1]
Compound 9c (incorporating 4-chlorophenyl) A549 (Lung Carcinoma)-[2]
Compound 2 HepG2 (Hepatocellular Carcinoma)9.13[2]
Compound 7 MCF-7 (Breast Cancer)16.52[2]
Compound 7 A549 (Lung Carcinoma)6.52[2]
Compound 7 PC3 (Prostate Cancer)9.13[2]
Thiazolyl-pyrazoline derivative MCF-7 (Breast Cancer)0.07[3]
Pyrazole benzamide derivative HCT-116 (Colon Carcinoma)7.74 - 82.49[3]
Pyrazole benzamide derivative MCF-7 (Breast Cancer)4.98 - 92.62[3]
3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h)[4]
3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) MDA-MB-468 (Triple Negative Breast Cancer)6.45 (48h)[4]
Doxorubicin (Reference Drug) HCT116, HepG2, MCF78.29, 7.46, 4.56[2]
Doxorubicin (Reference Drug) HCT-116, MCF-75.23, 4.17[3]

Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.

Comparative Analysis of Antioxidant Activity

Several this compound derivatives have been evaluated for their antioxidant properties, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate an electron and neutralize the DPPH radical. The results from various studies are summarized below, often compared to the standard antioxidant, ascorbic acid.

Compound/DerivativeAntioxidant Activity (DPPH Assay)Reference
Novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives (3a, 4e, 5b, 5c, 6a, 6c, 6e) Showed excellent radical scavenging activity in comparison with ascorbic acid.[5]
1,5-diarylpyrazoles VIII Showed good DPPH radical scavenging activity in comparison with ascorbic acid.[5]
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives (8a-g) Showed free radical scavenging ability, but 50% lesser activity compared to the standard antioxidant BHT.[6]
1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives (4b, 4g, 4h, 4j) Exhibited prominent antioxidant activity.[7]

Experimental Protocols

Reproducibility of biological assays is crucial for the validation of scientific findings.[8] The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the this compound derivative are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of the DPPH radical (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G Proposed Intrinsic Apoptosis Pathway This compound Derivative This compound Derivative MCL-1 Inhibition MCL-1 Inhibition This compound Derivative->MCL-1 Inhibition Bax/Bak Activation Bax/Bak Activation MCL-1 Inhibition->Bax/Bak Activation releases pro-apoptotic proteins Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

G General Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis (NMR, MS, etc.) Purification->Structural Analysis Anticancer Assay Anticancer Assay (e.g., MTT) Structural Analysis->Anticancer Assay Antioxidant Assay Antioxidant Assay (e.g., DPPH) Structural Analysis->Antioxidant Assay Apoptosis Assay Apoptosis Assay (e.g., Annexin V) Anticancer Assay->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot Western Blot (Signaling Proteins) Cell Cycle Analysis->Western Blot

Caption: General experimental workflow for assessing biological activity.

References

Safety Operating Guide

Personal protective equipment for handling 1-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenylpyrazole

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, capable of causing irritation to the skin, eyes, and respiratory system.[1][2][3][4] All laboratory personnel must be thoroughly familiar with these risks before commencing any work.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound.

Body PartRecommended ProtectionSpecifications & Standards
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat.Gloves should be inspected before use.[1][5][6]
Respiratory Work should be conducted in a well-ventilated area. If ventilation is insufficient or aerosols may be generated, a respirator is necessary.A NIOSH-approved respirator should be used.[1][5] A dust mask (type N95, US) or a type ABEK (EN14387) respirator filter may be appropriate.[2][7]
Quantitative Safety Data

Key safety-related properties of this compound are summarized below.

PropertyValue
Flash Point 113 °C / 235.4 °F (closed cup)[2][7]
Boiling Point 141-142 °C at 30 mmHg[7]
Density 1.091 g/mL at 25 °C[7]
NFPA Rating (Estimated) Health: 1, Flammability: 0, Instability: 0[1]
Occupational Exposure Limits None established by OSHA, ACGIH, or NIOSH[1][4]

Operational Plan: Handling and Storage Protocols

A systematic approach to handling and storage is crucial for safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[1][4]

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of degradation.

  • Dispensing: Avoid direct contact with skin, eyes, and clothing.[1][4] Keep the container tightly closed when not in use.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][4]

  • Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][4]

Storage Procedures
  • Store in a cool, dry, and well-ventilated location.[1][6]

  • Keep containers tightly sealed to prevent leakage or contamination.[1][6]

  • Store away from incompatible substances, such as strong acids and oxidizing agents.[1]

Emergency and Disposal Plans

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][4]
Skin Contact Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]
Inhalation Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Protocol
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, dry lime, or soda ash.[1][4]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][4]

Disposal Plan

Disposal of this compound and its containers must be treated as hazardous waste.

  • Waste Classification: This chemical must be disposed of in accordance with all applicable federal, state, and local hazardous waste regulations.[1][4][8]

  • Containment: Collect waste in designated, clearly labeled, and sealed containers. Store these containers in a secure area, preferably with secondary containment.[8]

  • Prohibition: Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory trash.[3][4][8]

  • Final Disposal: Arrange for collection and disposal through a licensed and certified hazardous waste management service. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[6][8]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep 1. Preparation - Don PPE - Inspect Equipment handling 2. Handling - Use in Fume Hood - Avoid Contact prep->handling Proceed storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage Store Unused Chemical spill Spill Event handling->spill If Spill Occurs waste 4. Waste Generation handling->waste Generate Waste end_procedure End of Procedure - Decontaminate Area - Wash Hands storage->end_procedure spill_response Spill Response - Evacuate & Ventilate - Contain & Collect spill->spill_response spill_response->waste disposal 5. Disposal - Segregate Waste - Label Container - Contact EHS waste->disposal disposal->end_procedure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Phenylpyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.